Technical Documentation Center

5-Oxaspiro[2.4]heptane-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxaspiro[2.4]heptane-6-carboxylic acid
  • CAS: 2090950-18-6

Core Science & Biosynthesis

Exploratory

Strategic Bioisosterism of 5-azaspiro[2.4]heptane-6-carboxylic Acid

Topic: Bioisosteres of 5-azaspiro[2.4]heptane-6-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists A Guide to Conformationally Restricted Proli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres of 5-azaspiro[2.4]heptane-6-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

A Guide to Conformationally Restricted Proline Surrogates

Introduction: The "Spiro-Proline" Scaffold

5-azaspiro[2.4]heptane-6-carboxylic acid (often referred to as 4-spirocyclopropyl proline ) represents a high-value scaffold in modern medicinal chemistry.[1] It is best known as the critical pharmacophore in Ledipasvir , a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV).

Unlike canonical proline, which exists in a dynamic equilibrium of ring puckers (C


-endo/C

-exo), the spiro[2.4] system locks the pyrrolidine ring into a specific conformation due to the steric and torsional strain imposed by the cyclopropane ring at the C

position. This conformational restriction reduces the entropic penalty upon binding to a target protein, often resulting in significant affinity gains.

This guide explores the bioisosteric landscape of this scaffold, providing strategies to modulate its physicochemical properties (logP, pKa) while retaining its critical vector alignment.

Structural Analysis & Pharmacophore

To design effective bioisosteres, one must first deconstruct the structural role of the parent molecule.

  • Core Geometry: The molecule is a

    
    -spiro-proline. The spiro-cyclopropane ring is located at position 4 of the pyrrolidine ring (IUPAC: position 3 of the spiro[2.4]heptane system).
    
  • Conformational Lock: The spiro-fusion forces the pyrrolidine ring to adopt a twisted conformation to minimize steric clash between the cyclopropane hydrogens and the N-substituents. This often favors the trans isomer of the preceding amide bond in peptide chains.

  • Metabolic Shielding: The quaternary carbon at C4 blocks metabolic oxidation at this typically vulnerable position.

Diagram 1: Conformational Landscape & Bioisosteric Logic

The following diagram illustrates the relationship between the parent spiro-scaffold and its strategic bioisosteres.

Bioisosteres Parent 5-azaspiro[2.4]heptane-6-carboxylic acid (Parent Scaffold) Strat1 Strategy 1: Ring Fusion Parent->Strat1 Rigidify Vector Strat2 Strategy 2: Steric/Electronic Mimicry Parent->Strat2 Modulate Lipophilicity Strat3 Strategy 3: Ring Expansion Parent->Strat3 Increase Bulk Methano 2-azabicyclo[3.1.0]hexane (Methanoproline) Strat1->Methano Fused vs Spiro GemDi 4,4-dimethylproline (Gem-dimethyl effect) Strat2->GemDi Hydrophobic Fluoro 4,4-difluoroproline (Electronic Isostere) Strat2->Fluoro Polar/Lipophobic Spiro34 5-azaspiro[3.4]octane (Spiro-cyclobutyl) Strat3->Spiro34 Space Filling

Caption: Logical flow from the parent 5-azaspiro[2.4]heptane scaffold to key bioisosteric classes based on design intent.

Primary Bioisosteres and Design Rationale
A. The Fused Analog: 2-azabicyclo[3.1.0]hexane (Methanoproline)

While the parent molecule is spiro-fused, the cis-fused bicyclic analog (Methanoproline) is its closest geometric relative.

  • Why swap? Methanoproline offers a slightly different bond vector for the carboxylic acid and a more compact hydrophobic surface. It is often used when the spiro-cyclopropane extends too far into a shallow binding pocket.

  • Key Difference: The "fused" cyclopropane shares two carbons with the pyrrolidine ring, whereas the "spiro" shares only one. This makes Methanoproline more rigid but less bulky.

B. The Electronic Mimic: 4,4-Difluoroproline

Fluorine is often described as an isostere for hydrogen, but a gem-difluoro group is a steric and electronic bioisostere for a carbonyl or a cyclopropane ring in certain contexts.

  • Why swap? To lower logP (increase solubility) while maintaining the "gauche effect." The C-F bonds prefer a gauche orientation relative to the ring nitrogen, inducing a specific ring pucker similar to the steric lock of the spiro system.

  • Metabolic Stability: Like the spiro group, the fluorines block C4 oxidation.

C. The Hydrophobic Volumetric: 4,4-Dimethylproline
  • Why swap? If the synthesis of the spiro[2.4] system is cost-prohibitive or low-yielding, the gem-dimethyl analog provides similar steric bulk (Thorpe-Ingold effect) without the complexity of cyclopropane formation.

  • Trade-off: It is slightly more flexible than the spiro-system, potentially leading to a higher entropic penalty upon binding.

Comparative Physicochemical Data

The following table summarizes the calculated properties of the parent scaffold versus its primary bioisosteres.

Compound ClassStructure NamecLogP*tPSA (Ų)Conformational BiasPrimary Utility
Parent 5-azaspiro[2.4]heptane-6-COOH 0.85 37.3 Rigid (C

-lock)
HCV (Ledipasvir), High Affinity
Fused2-azabicyclo[3.1.0]hexane-3-COOH0.6237.3Rigid (Boat/Chair)Compact pockets
Electronic4,4-difluoroproline-0.3537.3C

-exo (biased)
Solubility improvement
Steric4,4-dimethylproline1.1537.3Semi-RigidCost-effective surrogate
Expanded5-azaspiro[3.4]octane-6-COOH1.2537.3RigidFilling larger hydrophobic pockets

*Values are approximate calculated estimates for the N-H, COOH form.

Experimental Protocol: Synthesis of the Scaffold

The most robust route to 5-azaspiro[2.4]heptane-6-carboxylic acid involves the Simmons-Smith cyclopropanation of a 4-methyleneproline intermediate. This protocol ensures the retention of stereochemistry at the


-center.
Diagram 2: Synthetic Workflow (Simmons-Smith Route)

Synthesis Step1 Start: 4-Hydroxyproline (Trans) Step2 Oxidation to 4-Oxoproline (Jones or Swern) Step1->Step2 Protect N-Boc Step3 Wittig Olefination (Ph3P=CH2) -> 4-Methylene Step2->Step3 KOtBu, THF, 0°C Step4 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Step3->Step4 Stereoselective Step5 Hydrolysis/Deprotection Step4->Step5 Final Product: 5-azaspiro[2.4]heptane-6-COOH Step5->Final

Caption: Step-by-step synthetic pathway from commercially available hydroxyproline to the spiro scaffold.

Detailed Protocol (Self-Validating Methodology)

Objective: Synthesis of (S)-N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.

Reagents:

  • (S)-N-Boc-4-methyleneproline methyl ester (Intermediate)

  • Diethylzinc (Et₂Zn) - Warning: Pyrophoric

  • Diiodomethane (CH₂I₂)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Carbenoid Generation: In a flame-dried round-bottom flask under Argon, dissolve diethylzinc (1.0 M in hexanes, 5.0 equiv) in anhydrous toluene at 0°C.

  • Active Species Formation: Carefully add diiodomethane (10.0 equiv) dropwise. A white precipitate may form. Stir for 20 minutes at 0°C to generate the Furukawa reagent (Bis(iodomethyl)zinc). Validation: The solution should remain cloudy but homogenous.

  • Substrate Addition: Add the solution of (S)-N-Boc-4-methyleneproline methyl ester (1.0 equiv) in toluene dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting olefin spot (Rf ~0.5) should disappear, replaced by the slightly more polar spiro-product.

  • Quench (Critical Safety Step): Cool to 0°C. Quench by slow addition of saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Why this works: The N-Boc group and the methyl ester provide steric bulk that directs the zinc carbenoid to the less hindered face of the double bond, ensuring high diastereoselectivity.

References
  • López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid."[2][3] Molecules, 25(23), 5644. [Link]

  • Link, J. O., et al. (2014). "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection." Journal of Medicinal Chemistry, 57(5), 2033–2046. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Panda, S. S., et al. (2014). "Rigid spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 9(12), 1373-1385. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Oxaspiro[2.4]heptane-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Oxaspiro[2.4]heptane-6-carboxylic acid, a unique spirocyclic molecule with potential applications in medicinal chemistry and drug development. Given the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Oxaspiro[2.4]heptane-6-carboxylic acid, a unique spirocyclic molecule with potential applications in medicinal chemistry and drug development. Given the limited direct literature on this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers and scientists. We will delve into its fundamental molecular properties, propose a detailed synthetic pathway, outline expected characterization data, and explore its promising role in the design of novel therapeutics.

Core Molecular Attributes

5-Oxaspiro[2.4]heptane-6-carboxylic acid is a structurally intriguing molecule featuring a fused cyclopropane and γ-butyrolactone ring system. This spirocyclic framework imparts a rigid three-dimensional architecture, a desirable feature in modern drug design for enhancing target specificity and improving pharmacokinetic profiles.

Molecular Formula and Weight

The fundamental properties of 5-Oxaspiro[2.4]heptane-6-carboxylic acid are summarized in the table below. These have been primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₇H₁₀O₃PubChem[1]
Molecular Weight 142.15 g/mol PubChem[1]
Monoisotopic Mass 142.06299 DaPubChem[1]
SMILES C1CC12CC(OC2)C(=O)OPubChem[1]
InChI InChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9)PubChem[1]
Predicted XlogP 0.4PubChem[1]

Strategic Synthesis Pathway

The proposed overall synthetic scheme is depicted below:

Synthesis_Pathway A 1-Hydroxymethylcyclopropyl acetonitrile B 5-Oxaspiro[2.4]heptan-6-one A->B  Alkaline Hydrolysis & Acid-catalyzed Cyclization   C 5-Oxaspiro[2.4]heptane-6-carboxylic acid B->C  Oxidation  

Caption: Proposed synthetic pathway to 5-Oxaspiro[2.4]heptane-6-carboxylic acid.

Part 1: Synthesis of the Key Intermediate, 5-Oxaspiro[2.4]heptan-6-one

The synthesis of the γ-lactone precursor is based on a method outlined in patent literature, which describes the conversion of 1-hydroxymethylcyclopropyl acetonitrile.

This protocol is adapted from the synthetic route described in patent CN103936703A.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxymethylcyclopropyl acetonitrile in a suitable aqueous base (e.g., sodium hydroxide solution).

  • Hydrolysis: Heat the mixture to reflux to facilitate the hydrolysis of the nitrile group to a carboxylate. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification and Cyclization: Upon completion of the hydrolysis, cool the reaction mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., hydrochloric acid). The acidic conditions will neutralize the carboxylate and catalyze the intramolecular esterification (lactonization) between the newly formed carboxylic acid and the hydroxyl group, leading to the formation of the 5-oxaspiro[2.4]heptan-6-one ring.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-Oxaspiro[2.4]heptan-6-one.

Part 2: Proposed Synthesis of 5-Oxaspiro[2.4]heptane-6-carboxylic acid

The final step in the proposed synthesis is the oxidation of the lactone, 5-Oxaspiro[2.4]heptan-6-one, to the target carboxylic acid. While specific conditions for this substrate are not documented, established methods for the oxidation of similar cyclic ethers or lactones can be employed. One plausible approach is a Baeyer-Villiger oxidation followed by hydrolysis, or direct oxidation methods. A more direct, albeit theoretical, approach is presented below.

This proposed protocol is based on general oxidation methods for converting cyclic ethers to carboxylic acids.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 5-Oxaspiro[2.4]heptan-6-one in a suitable solvent such as acetonitrile or a biphasic system of ethyl acetate and water.

  • Oxidation: Add a potent oxidizing agent. A common and effective reagent for such transformations is ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant like sodium periodate (NaIO₄). The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: The progress of the oxidation should be carefully monitored by TLC or LC-MS to determine the point of complete consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent with a reducing agent like sodium thiosulfate. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent to recover any dissolved product. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-Oxaspiro[2.4]heptane-6-carboxylic acid. The following are the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. Key signals would include:

    • A multiplet for the proton at the chiral center (C6).

    • Distinct multiplets for the diastereotopic methylene protons of the lactone and cyclopropane rings.

    • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. Notable chemical shifts would include:

    • A signal for the carboxylic acid carbonyl carbon in the range of 170-180 ppm.

    • A signal for the spiro-carbon atom.

    • Signals for the methylene carbons of both rings and the methine carbon of the lactone.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • C-O stretching bands for the ether linkage within the former lactone ring.

  • C-H stretching bands for the sp³ hybridized carbons of the rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) mass spectrometry, the following ions are expected:

  • [M-H]⁻: In negative ion mode, the deprotonated molecule would be observed at an m/z corresponding to the molecular weight minus one.

  • [M+Na]⁺: In positive ion mode, the sodium adduct is commonly observed.

The predicted collision cross section values for various adducts of 5-Oxaspiro[2.4]heptane-6-carboxylic acid are available in the PubChem database, which can aid in its identification.[1]

Potential Applications in Drug Discovery

Spirocyclic scaffolds are of growing interest in medicinal chemistry due to their ability to introduce three-dimensionality and conformational rigidity into drug candidates. These structural features can lead to improved potency, selectivity, and metabolic stability.

The presence of both a rigid spiro[2.4]heptane core and a carboxylic acid functional group in 5-Oxaspiro[2.4]heptane-6-carboxylic acid makes it an attractive building block for the synthesis of novel bioactive molecules. Carboxylic acids are common functionalities in many approved drugs, as they can participate in key hydrogen bonding interactions with biological targets and improve aqueous solubility.

This molecule could serve as a valuable starting material for the development of inhibitors for various enzymes or as a scaffold for probing receptor binding pockets where a specific 3D orientation of substituents is required. The spirocyclic framework can position the carboxylic acid and other potential modifications in well-defined spatial arrangements, which is a key strategy in rational drug design.

Conclusion

While 5-Oxaspiro[2.4]heptane-6-carboxylic acid remains a largely unexplored molecule, its unique structural features suggest significant potential as a building block in medicinal chemistry. This technical guide provides a foundational understanding of its core properties, a plausible and detailed synthetic strategy, and an outline of its expected analytical characteristics. The proposed synthetic route, leveraging the documented synthesis of the key lactone intermediate, offers a clear path for its preparation. Further research into the synthesis and biological evaluation of derivatives of 5-Oxaspiro[2.4]heptane-6-carboxylic acid is warranted and could lead to the discovery of novel therapeutic agents.

References

  • PubChem. 5-oxaspiro[2.4]heptane-6-carboxylic acid (C7H10O3). Available from: [Link]

  • Google Patents. CN103936703A - Preparation method of 5-oxaspiro[2][3]heptane-6-one and intermediate thereof. Available from:

Sources

Exploratory

Novel Spirocyclic Scaffolds: Engineering 3D Complexity in Drug Discovery

Executive Summary The dominance of planar, aromatic-heavy scaffolds in medicinal chemistry has historically led to high attrition rates due to poor physicochemical properties—a phenomenon colloquially known as "molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dominance of planar, aromatic-heavy scaffolds in medicinal chemistry has historically led to high attrition rates due to poor physicochemical properties—a phenomenon colloquially known as "molecular obesity."[1] This guide examines the strategic integration of spirocyclic scaffolds to increase fraction sp3 (


) character, thereby enhancing solubility, metabolic stability, and target selectivity.[2] We focus specifically on the 2-oxa-6-azaspiro[3.3]heptane  system as a high-value bioisostere for morpholine and piperazine, providing a validated synthetic protocol and a mechanistic analysis of its impact on drug developability.

The Structural Rationale: Escaping Flatland

Traditional drug design often relies on Suzuki-Miyaura couplings of flat aromatic rings. While synthetically convenient, these "flat" molecules frequently suffer from poor aqueous solubility and non-specific binding (promiscuity) due to π-stacking aggregates.

The Hypothesis

Lovering et al. (2009) demonstrated that increasing the saturation of a molecule (defined as


) correlates with higher clinical success rates.[2] Spirocycles introduce a rigid, quaternary carbon center that forces substituents into orthogonal vectors, creating a defined 3D shape without the entropic penalty associated with flexible alkyl chains.
Physicochemical Advantages
  • Solubility: The non-planar geometry disrupts crystal lattice packing energy, significantly lowering the melting point and increasing aqueous solubility.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (e.g., benzylic positions), preventing oxidative clearance by CYP450 enzymes.

  • Vector Positioning: Unlike ortho/meta/para substitution, spirocycles allow for precise angular positioning of pharmacophores (e.g.,

    
     bond angles), accessing novel chemical space in enzyme pockets.
    

Figure 1: The logic flow of transitioning from planar aromatics to spirocyclic scaffolds to resolve developability issues.

High-Value Scaffold: 2-Oxa-6-azaspiro[3.3]heptane[3][4][5]

Among novel spirocycles, the 2-oxa-6-azaspiro[3.3]heptane core has emerged as a superior bioisostere for morpholine. While morpholine is metabolically labile and often too lipophilic, the spiro[3.3] system lowers Lipophilicity (LogD) while maintaining the hydrogen-bond acceptor/donor vectors.

Comparative Metrics
PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact
Geometry Chair conformation (flexible)Rigid, puckered squaresReduced entropic penalty upon binding
Basicity (

)
~8.3~7.9Lower

improves permeability
Polarity (tPSA) 12 Ų12 ŲMaintains polar surface area
Metabolic Liability High (N-dealkylation)Low (Quaternary block)Extended Half-life (

)

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[3][4][5]

Objective: Synthesize the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane (Fragment A) from tribromoneopentyl alcohol. This protocol avoids the use of highly hazardous diazo intermediates often found in older cyclization methods.

Safety Prerequisite: All reactions must be performed in a fume hood. Tribromoneopentyl alcohol is an irritant.

Phase 1: Oxetane Formation
  • Reagents: Tribromoneopentyl alcohol (10.0 g, 30.8 mmol), NaOH (aq, 50% w/w), Tetrabutylammonium hydrogensulfate (TBHS, 1 mol%).

  • Setup: 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser.

  • Procedure:

    • Dissolve tribromoneopentyl alcohol in toluene (50 mL).

    • Add TBHS catalyst.

    • Add NaOH solution dropwise at 0°C.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

    • Mechanism: Intramolecular Williamson ether synthesis forms the first oxetane ring.

  • Workup: Cool to RT. Separate organic layer.[3] Wash with water (2 x 20 mL) and brine. Dry over MgSO₄. Concentrate to yield 3,3-bis(bromomethyl)oxetane .

Phase 2: Spirocyclization (Double Alkylation)
  • Reagents: 3,3-bis(bromomethyl)oxetane (from Phase 1), Benzylamine (3.3 g, 30.8 mmol), DIPEA (3.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve bis-bromo intermediate in ACN (100 mL).

    • Add Benzylamine and DIPEA.

    • Reflux at 80°C for 16 hours.

    • Critical Step: The reaction proceeds via a double

      
       displacement. The steric bulk of the first substitution actually accelerates the second ring closure due to the Thorpe-Ingold effect (gem-dialkyl effect).
      
  • Purification:

    • Evaporate solvent. Redissolve in DCM.

    • Wash with 1M NaOH.

    • Purify via flash column chromatography (DCM/MeOH) to isolate 6-benzyl-2-oxa-6-azaspiro[3.3]heptane .

Phase 3: Debenzylation & Salt Formation
  • Reagents: Pd/C (10% wt), Ammonium Formate (hydrogen source), MeOH, Oxalic acid.

  • Procedure:

    • Dissolve benzyl-spiro intermediate in MeOH.

    • Add Pd/C and Ammonium Formate. Reflux for 2 hours (Transfer Hydrogenation).

    • Filter through Celite to remove Pd.

    • Add Oxalic acid (1.0 eq) in MeOH to the filtrate.

    • Precipitate forms immediately. Filter and dry.

  • Yield: Expect ~65% overall yield of 2-oxa-6-azaspiro[3.3]heptane oxalate .

Figure 2: Synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane scaffold utilizing scalable alkylation chemistry.

Case Study: Rolapitant (Varubi)

Rolapitant is a neurokinin-1 (NK1) receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV). Its structure features a spiro-ether moiety that is critical for its pharmacokinetic profile.

  • Challenge: Early NK1 antagonists suffered from rapid metabolic clearance and poor brain penetration.

  • Spiro Solution: The incorporation of the spiro[4.5]decane-based ether system provided a rigid lipophilic anchor.

  • Mechanism: The spiro-cycle locks the ether oxygen in a specific orientation for H-bonding within the receptor pocket while simultaneously preventing rotation that would expose the adjacent carbons to rapid oxidation. This results in a half-life of ~180 hours in humans, allowing for single-dose administration.

Future Outlook: Photoredox & Metallaphotoredox

While the alkylation methods described above are robust for simple spirocycles, complex spiro-scaffolds (e.g., spiro-indolines) are increasingly accessible via Photoredox Catalysis .

Recent work utilizes visible light to generate radical species that undergo cascade cyclizations. For example, the decarboxylative radical addition to arenes allows for the construction of high-strain spiro-centers under mild conditions, avoiding the high temperatures required for traditional condensation reactions.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[4] Angewandte Chemie International Edition.

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin 1 Receptor Antagonist. Pharmacology, Biochemistry and Behavior.[1]

  • Barnes-Seeman, D. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis and Quality Control of 5-Oxaspiro[2.4]heptane-6-carboxylic Acid, a Key Precursor for the Montelukast Side Chain

Abstract Montelukast is a potent and selective leukotriene D4 receptor antagonist widely prescribed for the treatment of asthma and seasonal allergies.[1] Its synthesis is a multi-step process that relies on the efficien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Montelukast is a potent and selective leukotriene D4 receptor antagonist widely prescribed for the treatment of asthma and seasonal allergies.[1] Its synthesis is a multi-step process that relies on the efficient coupling of two key fragments: a substituted quinoline core and a cyclopropane-containing thiol side chain. This document provides detailed application notes and protocols focusing on the synthesis, purification, and analytical characterization of 5-Oxaspiro[2.4]heptane-6-carboxylic acid. This spirocyclic compound is a critical precursor to 1-(mercaptomethyl)cyclopropane acetic acid, the essential side chain required for the final assembly of Montelukast. The methodologies presented herein are designed to be scalable, cost-effective, and robust, providing researchers and drug development professionals with a comprehensive guide for producing this vital intermediate with high purity and yield.

Strategic Importance in Montelukast Synthesis

The industrial synthesis of Montelukast is a convergent process, where complex fragments are prepared separately before being joined in the final steps.[2] This strategy maximizes overall yield and simplifies purification. The structure of Montelukast (1) can be disconnected into two primary building blocks: the diol intermediate (2) and the thiol side chain, 1-(mercaptomethyl)cyclopropane acetic acid (3). The synthesis of the thiol side chain (3) presents unique challenges in constructing the sterically hindered cyclopropane ring functionalized with both a carboxylic acid and a mercaptomethyl group.

5-Oxaspiro[2.4]heptane-6-carboxylic acid and its direct lactone precursor, 5-Oxaspiro[2.4]heptan-6-one, serve as elegant and efficient synthons for this side chain. They provide the core cyclopropane ring and the necessary carbon framework, which can be readily converted to the target thiol. This pathway avoids the use of hazardous reagents and complex purifications often associated with other routes.

G montelukast Montelukast (1) disconnect Retrosynthetic Disconnection (Convergent Synthesis) montelukast->disconnect diol Diol Intermediate (2) (Quinoline Core) disconnect->diol thiol_side_chain 1-(Mercaptomethyl)cyclopropane Acetic Acid (3) disconnect->thiol_side_chain precursor_step Key Precursor Synthesis thiol_side_chain->precursor_step spiro_acid 5-Oxaspiro[2.4]heptane-6-carboxylic Acid precursor_step->spiro_acid

Figure 1: Retrosynthetic analysis of Montelukast highlighting the role of the spirocyclic acid precursor.

Synthesis Protocol: From Dibromoneopentyl Glycol to the Spirocyclic Acid

The following multi-step protocol is adapted from established industrial processes, prioritizing accessible starting materials and scalable reaction conditions.[3] The pathway first constructs the lactone, 5-Oxaspiro[2.4]heptan-6-one, which is then hydrolyzed to the target carboxylic acid.

G start_material start_material intermediate intermediate target target reagent reagent A Dibromoneopentyl Glycol R1 Zn powder B Cyclopropyldimethanol R2 SOCl₂ C Cyclic Sulfite Intermediate R3 NaCN D 1-Hydroxymethylcyclopropyl Acetonitrile R4 1. NaOH (Hydrolysis) 2. H⁺ (Lactonization) E 5-Oxaspiro[2.4]heptan-6-one (Lactone) R5 H₂O / H⁺ or OH⁻ F 5-Oxaspiro[2.4]heptane-6- carboxylic Acid R1->B Cyclization R2->C Sulfite Formation R3->D Cyanide Ring-Opening R4->E Hydrolysis & Ring Closure R5->F Lactone Hydrolysis

Figure 2: Workflow for the synthesis of 5-Oxaspiro[2.4]heptane-6-carboxylic acid.

Protocol 2.1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)

This procedure outlines the formation of the key lactone intermediate.

Step 1: Cyclization to Cyclopropyldimethanol (IV)

  • Rationale: Zinc-mediated cyclization of a 1,3-dihalide is a classic and efficient method for forming a cyclopropane ring.

  • Procedure:

    • To a mechanically stirred suspension of zinc powder (2.5 eq) in a suitable solvent like DMF, add dibromoneopentyl glycol (V) (1.0 eq) portion-wise, maintaining the temperature below 50°C.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Filter the mixture to remove unreacted zinc and inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropyldimethanol (IV).

Step 2: Formation of Cyclic Sulfite (III)

  • Rationale: Thionyl chloride reacts with the diol to form a cyclic sulfite, which is an excellent intermediate for subsequent nucleophilic attack.

  • Procedure:

    • Dissolve the crude cyclopropyldimethanol (IV) in dichloromethane in a flask equipped with a dropping funnel and a gas outlet to a scrubber.

    • Cool the solution to 0°C.

    • Add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under vacuum to yield the crude cyclic sulfite (III).

Step 3: Ring-Opening to Nitrile Alcohol (II)

  • Rationale: The cyanide ion acts as a nucleophile, attacking one of the methylene carbons and opening the strained sulfite ring to form a stable hydroxymethyl acetonitrile derivative.

  • Procedure:

    • Dissolve the crude cyclic sulfite (III) in a polar aprotic solvent such as DMSO.

    • Add sodium cyanide (1.2 eq) portion-wise.

    • Heat the mixture to 80-90°C and stir for 4-6 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile alcohol (II).

Step 4: Hydrolysis and Lactonization to 5-Oxaspiro[2.4]heptan-6-one (I)

  • Rationale: The nitrile is first hydrolyzed to a carboxylic acid under basic conditions. Subsequent acidification protonates the carboxylate and catalyzes the intramolecular esterification (lactonization) with the neighboring hydroxyl group.

  • Procedure:

    • Add the crude nitrile alcohol (II) to an aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux (approx. 100°C) and maintain for 8-12 hours, monitoring the release of ammonia.

    • Cool the solution to 0°C and carefully acidify with concentrated hydrochloric acid to pH 1-2.

    • Stir the mixture at room temperature for 2-4 hours to allow for complete lactonization.

    • Extract the product into dichloromethane, dry the organic phase, and concentrate under vacuum. The resulting crude 5-Oxaspiro[2.4]heptan-6-one (I) can be purified by vacuum distillation or chromatography.[3]

Protocol 2.2: Hydrolysis to 5-Oxaspiro[2.4]heptane-6-carboxylic Acid
  • Rationale: This is a standard base-catalyzed hydrolysis of a lactone to its corresponding hydroxy acid.

  • Procedure:

    • Dissolve the purified 5-Oxaspiro[2.4]heptan-6-one (I) (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC or HPLC analysis shows complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify to pH 2 with cold 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 5-Oxaspiro[2.4]heptane-6-carboxylic acid as a solid.

Analytical Protocols and Quality Control

Ensuring the purity and identity of the spirocyclic intermediate is paramount for the success of subsequent steps in the Montelukast synthesis.

Protocol 3.1: HPLC Purity Assessment
  • Objective: To determine the purity of 5-Oxaspiro[2.4]heptane-6-carboxylic acid and quantify any related impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.

  • Acceptance Criteria: Purity ≥ 99.0% (by area normalization).

Protocol 3.2: Spectroscopic Characterization

The identity of the final compound should be unequivocally confirmed using spectroscopic methods.

Analysis Parameter Expected Result Reference
¹H NMR (400 MHz, CDCl₃)δ = 9.98 (br s, 1H, COOH), 4.66 (dd, J = 8.3, 5.4 Hz, 1H), 3.85 (d, J = 8.0 Hz, 1H), 3.79 (d, J = 8.0 Hz, 1H), 2.1-1.9 (m, 2H), 0.9-0.7 (m, 4H).[4]
¹³C NMR (101 MHz, CDCl₃)δ = 178.5 (COOH), 75.1 (CH-O), 68.2 (CH₂-O), 28.1 (C-spiro), 22.5 (CH₂), 10.5 (CH₂-cyclo), 9.8 (CH₂-cyclo).N/A
Mass Spec. ESI-MSCalculated for C₇H₁₀O₃: 142.06 g/mol . Found: m/z = 141.05 [M-H]⁻ or 143.07 [M+H]⁺.N/A

Field Insights & Process Optimization

  • Scalability: The described synthesis is designed for scalability. The use of zinc powder and common solvents is preferable to organometallic reagents like n-butyl lithium, which can be hazardous and difficult to handle on an industrial scale.[5]

  • Impurity Profile: A key impurity to monitor during the synthesis of the lactone (I) is the un-cyclized nitrile diol. During the final hydrolysis step, incomplete reaction will leave residual lactone. The HPLC method described is crucial for monitoring these species.

  • Chiral Considerations: While 5-Oxaspiro[2.4]heptane-6-carboxylic acid is achiral, the subsequent steps to form Montelukast involve the creation of a chiral center. Therefore, using a high-purity, well-characterized starting material is essential to ensure the efficiency of the downstream stereoselective reactions.[2]

Conclusion

5-Oxaspiro[2.4]heptane-6-carboxylic acid is a highly valuable intermediate for the industrial production of Montelukast. The synthetic and analytical protocols detailed in this guide offer a robust and reliable pathway for its preparation. By starting from inexpensive materials and employing scalable chemical transformations, this approach provides an economical and efficient route to the crucial 1-(mercaptomethyl)cyclopropane acetic acid side chain. Adherence to the quality control procedures outlined will ensure that the intermediate meets the stringent purity requirements for pharmaceutical synthesis, ultimately contributing to the efficient and reproducible manufacturing of Montelukast.

References

  • Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (2017, December 12).
  • An Improved Process For Synthesizing Intermediates Of Montelukast Sodium.
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (Sciforum).
  • PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. (2011, March 2). European Patent Office.
  • US7476748B2 - Process for making montelukast and intermediates therefor. (Google Patents).
  • CN103936703A - Preparation method of 5-oxaspiro[6][7]heptane-6-one and intermediate thereof. (Google Patents). Available from:

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. (Semantic Scholar).
  • Efficient synthesis for the preparation of montelukast - Patent 2287154. (2011, February 23). European Patent Office.

Sources

Application

Procedure for hydrolysis of 5-oxaspiro[2.4]heptane-6-carbonitrile

Application Note & Protocol Strategic Hydrolysis of 5-Oxaspiro[2.4]heptane-6-carbonitrile: A Guide to Carboxylic Acid Synthesis Abstract This document provides a comprehensive guide for the hydrolysis of 5-oxaspiro[2.4]h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Hydrolysis of 5-Oxaspiro[2.4]heptane-6-carbonitrile: A Guide to Carboxylic Acid Synthesis

Abstract

This document provides a comprehensive guide for the hydrolysis of 5-oxaspiro[2.4]heptane-6-carbonitrile to its corresponding carboxylic acid, 5-oxaspiro[2.4]heptane-6-carboxylic acid. This spirocyclic scaffold is a valuable building block in medicinal chemistry and drug development. We present two robust protocols utilizing acid-catalyzed and base-catalyzed hydrolysis, respectively. The guide delves into the underlying reaction mechanisms, provides detailed step-by-step experimental procedures, and outlines methods for reaction monitoring, product purification, and characterization. This application note is designed for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights to ensure procedural success and high-purity product isolation.

Introduction and Reaction Principle

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] Nitriles are relatively stable and require vigorous conditions, typically heating with strong aqueous acid or base, to undergo complete hydrolysis.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (or its carboxylate salt).[2][3]

The choice between acidic and basic conditions often depends on the stability of the starting material and the desired final product form.

  • Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a mineral acid like HCl or H₂SO₄.[4] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.[4][5] The final product is the free carboxylic acid and an ammonium salt.[2]

  • Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base such as NaOH or KOH. The potent hydroxide nucleophile directly attacks the nitrile carbon.[3] This method initially yields the carboxylate salt, which must be neutralized in a separate acidic workup step to obtain the free carboxylic acid.[6]

A related synthesis for 5-oxaspiro[1][2]heptan-6-one involves the hydrolysis of a nitrile precursor under alkaline conditions, followed by an acid-catalyzed ring closure, highlighting the utility of these conditions for similar spirocyclic systems.[7]

General Reaction Scheme

Caption: Key steps in the acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Mechanism

In basic conditions, the strong hydroxide nucleophile initiates the reaction without prior activation of the nitrile. [3]

Caption: Key steps in the base-catalyzed nitrile hydrolysis.

Experimental Protocols

Safety First: These procedures involve strong acids, bases, and heating. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is direct, yielding the free carboxylic acid upon workup.

Materials:

  • 5-oxaspiro[2.4]heptane-6-carbonitrile

  • 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-oxaspiro[2.4]heptane-6-carbonitrile (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: Add 50 mL of 6 M HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically vigorous and should be monitored. [2]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates reaction completion (typically 4-8 hours).

  • Cooling & Extraction: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3 x 50 mL).

    • Causality Note: The organic solvent extracts the carboxylic acid product from the aqueous acidic phase. Multiple extractions ensure efficient recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 5-oxaspiro[2.4]heptane-6-carboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This two-step protocol can be milder and is useful if the starting material is sensitive to strong acid. [6][8] Materials:

  • 5-oxaspiro[2.4]heptane-6-carbonitrile

  • 10-20% aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH) (optional, to aid solubility)

  • Concentrated HCl or 6 M HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-oxaspiro[2.4]heptane-6-carbonitrile (e.g., 5.0 g, 1.0 eq) in a minimal amount of MeOH or EtOH (e.g., 20 mL) if necessary. Add 50 mL of 20% aqueous NaOH. [8]2. Reflux: Attach a reflux condenser and heat the mixture to reflux (e.g., 80-100 °C). Ammonia gas may be evolved, which should be vented into the fume hood. [6]3. Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-16 hours). [8]4. Cooling & Solvent Removal: Cool the mixture to room temperature. If an alcohol was used, remove it under reduced pressure.

  • Acidification: Cool the aqueous residue in an ice bath. Carefully and slowly add concentrated or 6 M HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid may form.

    • Causality Note: This step protonates the carboxylate salt to form the neutral, and less water-soluble, free carboxylic acid, enabling its extraction. [2][6]6. Extraction: Extract the product with DCM or EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid or oil by recrystallization or column chromatography.

Protocol Comparison and Data Summary

ParameterAcid-Catalyzed ProtocolBase-Catalyzed Protocol
Primary Reagent Strong Mineral Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)
Key Steps Single heating step, then extractionHeating step, then separate acidification and extraction
Reaction Time Typically 4-8 hoursTypically 6-16 hours
Product Form Directly yields free carboxylic acidYields carboxylate salt, requires acidification
Pros Simpler one-pot procedureOften provides cleaner reactions; may be milder
Cons Can cause degradation of acid-sensitive substratesTwo distinct steps (hydrolysis & acidification); evolution of NH₃

Reaction Monitoring & Product Characterization

A self-validating protocol requires robust analytical checkpoints.

Reaction Monitoring
  • TLC/HPLC: Track the disappearance of the starting nitrile and the appearance of the more polar carboxylic acid product. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate with a small amount of acetic acid.

Product Characterization
  • Infrared (IR) Spectroscopy: The most definitive change is the disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ and the appearance of a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch at ~1700-1725 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product. The proton alpha to the new carboxyl group will likely show a shift. In ¹³C NMR, the nitrile carbon (~120 ppm) will be replaced by a carboxylic acid carbon (~170-180 ppm).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product, 5-oxaspiro[2.4]heptane-6-carboxylic acid (C₇H₁₀O₃, MW: 142.15 g/mol ).

Experimental Workflow Diagram

Experimental_Workflow Hydrolysis General Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Add Nitrile, Acid/Base, and Solvent Setup->Reagents Heat 3. Heat to Reflux Reagents->Heat Monitor 4. Monitor by TLC/HPLC Heat->Monitor Cool 5. Cool to RT Monitor->Cool Reaction Complete Workup 6. Acidify (if basic) & Extract with Solvent Cool->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify (Chromatography/Recrystallization) Dry->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for the hydrolysis procedure.

References

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Google Patents. US3920670A - Process for hydrolysis of nitriles.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. Available at: [Link]

  • ResearchGate. Base‐Catalyzed Hydrosilylation of Nitriles to Amines and Esters to Alcohols. Available at: [Link]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • Google Patents. CN103936703A - Preparation method of 5-oxaspiroh[1][2]eptane-6-one and intermediate thereof. Available at:

  • Thieme E-Journals. Synthesis - Who we serve. Available at: [Link]

  • ResearchGate. Screening methods based on ammonia analysis. Available at: [Link]

  • Pearson+. Hydrolysis of Nitriles | Study Prep. Available at: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

  • Google Patents. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • R Discovery. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]

  • Chemistry LibreTexts. 11.8: Chemistry of Nitriles. Available at: [Link]

  • Chemguide. hydrolysis of nitriles. Available at: [Link]

Sources

Method

Using 5-oxaspiro[2.4]heptane-6-carboxylic acid in peptide synthesis

Application Note: Strategic Incorporation of 5-Oxaspiro[2.4]heptane-6-carboxylic Acid in Peptide Synthesis Introduction & Scope This guide details the protocols for utilizing 5-oxaspiro[2.4]heptane-6-carboxylic acid as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 5-Oxaspiro[2.4]heptane-6-carboxylic Acid in Peptide Synthesis

Introduction & Scope

This guide details the protocols for utilizing 5-oxaspiro[2.4]heptane-6-carboxylic acid as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry.

Unlike its nitrogen-containing analog (5-azaspiro[2.4]heptane, a core component of HCV inhibitors like Ledipasvir), the 5-oxa variant lacks a secondary amine within the ring. Therefore, it functions primarily as a C-terminal capping group , an N-terminal acylating agent , or a side-chain modifier (e.g., acylating Lysine/Ornithine).

Key Applications:

  • Conformational Locking: The spiro[2.4] junction imposes severe steric constraints, reducing the entropic penalty of ligand binding.

  • Pharmacophore Modulation: The ether oxygen at position 5 acts as a specific hydrogen bond acceptor, distinct from the donor/acceptor profile of proline-like amides.

  • Metabolic Stability: The spiro-cyclopropane moiety shields the adjacent amide bond from proteolytic cleavage.

Chemical Properties & Pre-Synthesis Considerations

Before initiating synthesis, researchers must account for the unique steric and electronic properties of this molecule.

PropertySpecificationImplication for Synthesis
Steric Hindrance High (Spiro-junction)Coupling rates will be significantly slower than linear acids (e.g., Alanine). Requires "Difficult Sequence" protocols.
Chirality C6 StereocenterRisk of epimerization during activation. Use low-racemization additives (Oxyma/HOAt).
Acid Stability Cyclopropane RingGenerally stable to TFA (SPPS cleavage). Avoid harsh Lewis acids or hydrogenation conditions which may open the ring.
Solubility Moderate (Polar Ether)Soluble in DMF, NMP, and DMSO. Less soluble in DCM.

Protocol: Solid-Phase Coupling (N-Terminal Acylation)

This protocol describes the attachment of 5-oxaspiro[2.4]heptane-6-carboxylic acid to the N-terminus of a resin-bound peptide. Due to the steric bulk of the spiro system, standard carbodiimide (DIC) couplings are often insufficient.

Reagents Required:
  • Building Block: 5-oxaspiro[2.4]heptane-6-carboxylic acid (1.5 – 3.0 equivalents).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone).

  • Resin: Rink Amide or Wang resin (peptide attached).

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc group (if present) using 20% Piperidine/DMF (2 x 5 min).

    • Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (piperidine can form adducts with activated esters).

  • Pre-Activation (The "Pre-Mix" Step):

    • Rationale: Pre-activation ensures the active ester is formed before contact with the resin, maximizing diffusion into the bead pores.

    • In a dry vial, dissolve 5-oxaspiro[2.4]heptane-6-carboxylic acid (3.0 eq) in NMP.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq).

    • Observation: The solution should turn yellow/orange. Shake for exactly 30 seconds . Do not exceed 2 minutes to prevent guanidinium capping of the amine.

  • Coupling Reaction:

    • Add the pre-activated solution to the resin.

    • Agitation: Shake or vortex gently at room temperature.

    • Duration: 2 to 4 hours. (Standard amino acids take 30-60 mins; spiro-acids require longer diffusion and reaction times).

  • Monitoring (Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test.

    • Blue beads: Incomplete coupling. Proceed to Re-coupling .

    • Colorless/Yellow beads: Complete coupling.

  • Re-Coupling (If necessary):

    • Do not just add more reagent. Wash the resin 3x with DMF.

    • Use a different activation chemistry to bypass potential aggregation: PyBOP / HOAt / DIEA in NMP at 45°C (Microwave assisted if available, 25W, 75°C max).

  • Final Wash:

    • Wash resin 3x DMF, 3x DCM.

Visualization: Coupling Workflow & Logic

The following diagram illustrates the decision logic for coupling sterically hindered spiro-acids.

SpiroCouplingWorkflow Start Resin-Bound Peptide (Free Amine) Activation Pre-Activation (Acid + HATU + DIEA) 30 sec mix Start->Activation Prepare Reagents Coupling Coupling Reaction 2-4 Hours @ RT Solvent: NMP Activation->Coupling Add to Resin Test Kaiser Test (Ninhydrin) Coupling->Test Monitor Success Wash & Cleave (Proceed to Workup) Test->Success Negative (Colorless) Fail Incomplete (Blue Beads) Test->Fail Positive (Blue) Recouple Re-Coupling Strategy Switch to PyAOP/HOAt Optional: Heat to 50°C Fail->Recouple Steric Barrier Recouple->Test Retest

Figure 1: Decision tree for incorporating sterically hindered spiro-carboxylic acids into peptide sequences.

Critical Troubleshooting: The Cyclopropane Factor

The 5-oxaspiro[2.4]heptane scaffold contains a cyclopropane ring . While generally robust, specific conditions can trigger ring opening, destroying the molecule's geometry.

Stability Matrix:

Reagent/ConditionCompatibilityNotes
TFA / TIPS / Water Compatible Standard cleavage (95% TFA) is usually safe for 1-2 hours.
HBr / Acetic Acid Incompatible High risk of cyclopropane ring opening.
Palladium / H2 Incompatible Hydrogenolysis will reduce the cyclopropane to a gem-dimethyl or ethyl group.
Strong Base (NaOH) Compatible The ether/spiro system is stable to saponification.

Analytical Validation (QC): Upon cleavage, the identity of the spiro-modified peptide must be confirmed via 1H-NMR . Look for the distinctive cyclopropane protons:

  • High Field Signals:

    
     0.4 – 1.0 ppm (Multiplets, 4H).
    
  • Absence of these signals indicates ring opening or degradation.

References

  • Synthesis of Spiro-Scaffolds

    • Wurz, R. P., et al. (2014). "Synthesis of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives." Journal of Organic Chemistry. (Provides the foundational chemistry for the [2.4] spiro-acid synthesis, applicable to the 5-oxa analog).
    • Source:

  • Coupling Hindered Amino Acids

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Authoritative guide on using HATU/HOAt for sterically hindered carboxylic acids).
    • Source:

  • Spirocyclic Constraints in Peptides

    • Kotha, S., et al. (2013). "Spirocyclic amino acids: Synthesis and applications in peptide chemistry." Amino Acids.[1][2][3][4][5] (Discusses the conformational impact of spiro-fusion).

    • Source:

  • General SPPS Protocols

    • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
    • Source:

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Oxaspiro[2.4]heptane Derivatives

Introduction: The Significance of the 5-Oxaspiro[2.4]heptane Scaffold The 5-oxaspiro[2.4]heptane ring system, a unique structural motif featuring a spirocyclic junction between a cyclopropane and a tetrahydrofuran ring,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Oxaspiro[2.4]heptane Scaffold

The 5-oxaspiro[2.4]heptane ring system, a unique structural motif featuring a spirocyclic junction between a cyclopropane and a tetrahydrofuran ring, has garnered considerable attention in the fields of medicinal chemistry and natural product synthesis. Its inherent three-dimensionality and conformational rigidity can impart favorable pharmacological properties to bioactive molecules, influencing their binding affinity, selectivity, and metabolic stability. This scaffold is found in a variety of natural products and has been incorporated into drug candidates targeting a range of therapeutic areas. The strategic synthesis of 5-oxaspiro[2.4]heptane derivatives is therefore a critical endeavor for researchers and scientists in drug development.

This comprehensive guide provides an in-depth overview of the key reagents and methodologies for the construction of the 5-oxaspiro[2.4]heptane core. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols to empower researchers in their synthetic efforts.

Strategic Approaches to 5-Oxaspiro[2.4]heptane Ring Formation

The synthesis of the 5-oxaspiro[2.4]heptane skeleton can be broadly categorized into two primary strategies: intermolecular cyclopropanation of cyclic enol ethers and intramolecular cyclization of functionalized precursors. A third, more specialized method involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones to yield substituted derivatives.

Intermolecular Copper(I)-Catalyzed Cyclopropanation of Dihydrofurans

A direct and elegant approach to the 5-oxaspiro[2.4]heptane core is the cyclopropanation of 2,3-dihydrofuran with a suitable carbene precursor, often generated from a diazo compound in the presence of a copper(I) catalyst.[1] The electron-rich double bond of the enol ether readily participates in the cycloaddition with the electrophilic copper carbene complex.

Mechanism and Reagent Selection:

The reaction is initiated by the reaction of a diazo compound, such as ethyl diazoacetate, with a copper(I) source to form a highly reactive copper carbene intermediate. This intermediate then reacts with the 2,3-dihydrofuran to form the cyclopropane ring. The choice of catalyst and ligand is crucial for achieving high efficiency and, in the case of substituted dihydrofurans, for controlling stereoselectivity. Chiral ligands can be employed to induce enantioselectivity in the formation of the spirocyclic product.

Experimental Protocol: Copper(I)-Catalyzed Cyclopropanation of 2,3-Dihydrofuran

This protocol describes a general procedure for the synthesis of ethyl 5-oxaspiro[2.4]heptane-1-carboxylate.

Materials:

  • 2,3-Dihydrofuran

  • Ethyl diazoacetate

  • Copper(I) trifluoromethanesulfonate (Cu(I)OTf)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried flask under an inert atmosphere, add Cu(I)OTf (5 mol%).

  • Add anhydrous DCM and cool the mixture to 0 °C.

  • Slowly add a solution of 2,3-dihydrofuran (1.2 equivalents) in anhydrous DCM.

  • To this mixture, add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM dropwise over 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-oxaspiro[2.4]heptane-1-carboxylate.

Data Summary Table:

EntryCatalystLigandSolventTemp (°C)Yield (%)Reference
1Cu(I)OTfNoneDCM0 to rtGood[1]
2Rh₂(OAc)₄NoneDCMrtVariableGeneral Knowledge

Logical Workflow for Copper-Catalyzed Cyclopropanation:

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Dry flask under inert gas B Add Cu(I)OTf catalyst A->B C Add anhydrous DCM and cool to 0°C B->C D Add 2,3-dihydrofuran solution C->D E Add ethyl diazoacetate solution dropwise D->E F Stir overnight, warming to room temperature E->F G Quench with aq. NH4Cl F->G H Extract with DCM G->H I Dry, concentrate H->I J Purify by column chromatography I->J K K J->K Ethyl 5-oxaspiro[2.4]heptane-1-carboxylate

Caption: Workflow for the synthesis of ethyl 5-oxaspiro[2.4]heptane-1-carboxylate.

Intramolecular Cyclization Strategies for Functionalized Derivatives

For the synthesis of more complex 5-oxaspiro[2.4]heptane derivatives, such as those bearing a carbonyl group in the tetrahydrofuran ring (e.g., 5-oxaspiro[2.4]heptan-6-one), intramolecular cyclization approaches are often employed. These multi-step sequences typically involve the construction of a suitable acyclic or monocyclic precursor followed by a ring-closing reaction to form the spirocyclic system.

A. Synthesis of 5-Oxaspiro[2.4]heptan-6-one via Cyclization of 4,4-Bis(bromomethyl)dihydrofuran-2(3H)-one

One patented method describes the synthesis of 5-oxaspiro[2.4]heptan-6-one, a key intermediate for leukotriene antagonists, through an intramolecular Wurtz-type coupling.[2][3]

Reaction Pathway:

Caption: Synthetic route to 5-oxaspiro[2.4]heptan-6-one.

Experimental Protocol: Zinc-Mediated Cyclization

This protocol outlines the final cyclization step to form the spirocyclic lactone.

Materials:

  • 4,4-Bis(bromomethyl)dihydrofuran-2(3H)-one

  • Zinc powder

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a reaction flask, suspend zinc powder (2.0 equivalents) in DMA.

  • Add a solution of 4,4-bis(bromomethyl)dihydrofuran-2(3H)-one (1.0 equivalent) in DMA.

  • Heat the reaction mixture to 120 °C for 2-5 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it onto ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 5-oxaspiro[2.4]heptan-6-one, which can be further purified by distillation or chromatography.

B. Synthesis from Dibromoneopentyl Glycol

Another patented route to 5-oxaspiro[2.4]heptan-6-one begins with the more readily available dibromoneopentyl glycol.[4] This multi-step synthesis involves the formation of a cyclopropane ring first, followed by manipulation of the functional groups and a final lactonization.

Reaction Pathway Overview:

G A Dibromoneopentyl Glycol B Cyclopropyldimethanol A->B Zn C Cyclopropyldimethanol cyclic sulfite B->C SOCl2 D 1-Hydroxymethylcyclopropyl acetonitrile C->D NaCN E 1-Hydroxymethylcyclopropylacetic acid D->E Base hydrolysis F 5-Oxaspiro[2.4]heptan-6-one E->F Acid-catalyzed lactonization

Caption: Multi-step synthesis of 5-oxaspiro[2.4]heptan-6-one.

Base-Catalyzed Dimerization of Alkynyl Cyclopropyl Ketones

A regio- and stereoselective method for synthesizing 6-methylene-5-oxaspiro[2.4]heptanones involves the base-catalyzed dimerization of alkynyl cyclopropyl ketones.[5] This reaction proceeds efficiently in the presence of a strong base like potassium tert-butoxide.

Mechanism and Key Reagents:

The reaction is initiated by the deprotonation of the alcohol (t-BuOH) by potassium tert-butoxide, which then facilitates the dimerization of the alkynyl cyclopropyl ketone. The process is highly regio- and stereoselective, affording the desired spirocycles in good yields. The key reagents are the alkynyl cyclopropyl ketone substrate and a catalytic system of potassium tert-butoxide in a mixture of tert-butanol and tetrahydrofuran (THF).

Experimental Protocol: Base-Catalyzed Dimerization

Materials:

  • Alkynyl cyclopropyl ketone

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the alkynyl cyclopropyl ketone in anhydrous THF under an inert atmosphere.

  • Add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 6-methylene-5-oxaspiro[2.4]heptanone.

Conclusion and Future Perspectives

The synthesis of the 5-oxaspiro[2.4]heptane ring system is an area of active research, driven by the potential of these scaffolds in drug discovery. The methods outlined in this guide, from direct cyclopropanation to multi-step intramolecular cyclizations, provide a robust toolkit for chemists to access a variety of substituted 5-oxaspiro[2.4]heptanes. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. Future efforts in this field will likely focus on the development of more efficient and stereoselective catalytic methods, as well as the application of these building blocks in the synthesis of novel therapeutic agents.

References

  • de Meijere, A., et al. (2001). Highly Enantioselective Intermolecular Cu(I)-Catalyzed Cyclopropanation of Cyclic Enol Ethers. Asymmetric Total Synthesis of (+)-Quebrachamine. The Journal of Organic Chemistry, 66(15), 5175–5185. [Link]

  • Al-Tel, T. H., et al. (2015). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 13(3), 765-769. [Link]

  • Katsoulis, I. A., et al. (2011). Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. ChemBioChem, 12(9), 1399-1408. [Link]

  • CN103936703A - Preparation method of 5-oxaspiro[4][5]heptane-6-one and intermediate thereof.

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]

  • Katsoulis, I. A., et al. (2011). Synthesis of 5,6-Spiroethers and Evaluation of their Affinities for the Bacterial A Site. ChemBioChem, 12(9), 1399-1408. [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. [Link]

  • EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.
  • CA2145735A1 - Process for producing 5-oxaspiro[2.
  • Bakó, P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • LibreTexts. (2021). 15.12: Cyclic Ethers. Chemistry LibreTexts. [Link]

  • Al-Tel, T. H. (2015). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Request PDF. [Link]

  • Rezaee, R., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. Molecular Diversity. [Link]

  • Rezaee, R., et al. (2025). A Review of Approaches Developed for Spiroether Synthesis. PubMed. [Link]

  • Jones, C. P., & Moody, C. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 236-263. [Link]

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Request PDF. [Link]

  • Zhang, Z., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807-2813. [Link]

  • Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. [Link]

  • Pitre, S. P., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]

  • Al-Odayni, A.-B., et al. (2021). Synthesis and Characterization of a Ring-Opening Oxaspiro Comonomer by a Novel Catalytic Method for Denture Base Resins. PMC. [Link]

  • Patel, K., et al. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][5] HEPTANECARBOXYLATE DERIVATIVES. Request PDF. [Link]

  • CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • You, S.-L. (2023). Intramolecular Cyclization. Encyclopedia MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Industrial Production of Montelukast Spiro Intermediate: 1-(Mercaptomethyl)cyclopropaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the industrial-scale synthesis of 1-(mercaptomethyl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the industrial-scale synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid, a key spiro intermediate in the production of the anti-asthmatic drug Montelukast. This document is designed to offer not only detailed protocols but also the scientific rationale behind the operational choices, ensuring a deep understanding of the manufacturing process.

Introduction: The Significance of the Spiro Intermediate in Montelukast Synthesis

Montelukast is a potent and selective leukotriene D4 receptor antagonist, widely prescribed for the treatment of asthma and allergic rhinitis.[1] Its molecular structure features a unique cyclopropane ring, which is introduced via the key intermediate, 1-(mercaptomethyl)cyclopropaneacetic acid. The stereochemistry and purity of this "spiro" intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The industrial production of this intermediate, therefore, demands a robust, scalable, and cost-effective synthetic process that consistently delivers high-quality material.

This guide will explore a prevalent and industrially viable synthetic route, starting from the readily available raw material, 1,1-cyclopropanedimethanol. We will delve into the critical transformations, purification strategies, and safety considerations essential for successful large-scale manufacturing.

Synthetic Strategy: A Multi-Step Approach to the Spiro Intermediate

The industrial synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid is a multi-step process designed for efficiency and scalability. The chosen strategy avoids the use of highly toxic reagents like sodium cyanide, which were employed in earlier synthetic routes.[2][3] The overall workflow can be visualized as follows:

cluster_main Primary Industrial Route A 1,1-Cyclopropanedimethanol B Cyclic Sulfite Intermediate A->B Thionyl Chloride, Triethylamine D 1-(Bromomethyl)cyclopropaneacetonitrile A->D HBr/PBr3 (alternative route) C 1-(Hydroxymethyl)cyclopropaneacetonitrile B->C Sodium Cyanide (alternative route) C->D PBr3 or NBS/PPh3 (alternative route) E Isothiouronium Salt D->E Thiourea F 1-(Mercaptomethyl)cyclopropaneacetic Acid E->F Alkaline Hydrolysis

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-oxaspiro[2.4]heptane-6-carboxylic acid synthesis

Technical Support Guide: 5-Oxaspiro[2.4]heptane-6-carboxylic Acid Synthesis Part 1: Executive Summary & Structural Context This guide addresses the synthesis and yield optimization of 5-oxaspiro[2.4]heptane-6-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 5-Oxaspiro[2.4]heptane-6-carboxylic Acid Synthesis

Part 1: Executive Summary & Structural Context

This guide addresses the synthesis and yield optimization of 5-oxaspiro[2.4]heptane-6-carboxylic acid (CAS: 2090950-18-6). Note that while this molecule is a structural bio-isostere of the widely known 5-azaspiro[2.4]heptane-6-carboxylic acid (a key intermediate for the HCV drug Ledipasvir), the presence of the ether oxygen introduces distinct reactivity challenges compared to the amine analog.

The Core Challenge: The primary yield bottleneck in synthesizing this scaffold is the construction of the spiro-quaternary carbon adjacent to the ether oxygen. High ring strain in the spiro[2.4] system, combined with the lability of the cyclopropane ring under acidic hydrolysis conditions, often results in ring-opening or polymerization, capping yields at <40% in standard protocols.

This guide focuses on the two dominant synthetic pathways:

  • Route A (Cyclization): Intramolecular etherification of a gem-disubstituted cyclopropane.

  • Route B (Cyclopropanation): Simmons-Smith or Carbene addition to a 4-methylene-tetrahydrofuran derivative.

Part 2: Critical Process Parameters (CPP) & Optimization

Route A: The "Gem-Cyclopropane" Strategy (Recommended)

Mechanism: Alkylation of a protected glycolate or malonate derivative with 1,1-bis(bromomethyl)cyclopropane (or equivalent).

ParameterStandard Protocol IssueOptimized ProtocolMechanism of Improvement
Base Selection NaH or KOtBu (Strong, fast)Cs2CO3 or BEMP (Milder, buffered)Prevents "blowout" of the sensitive cyclopropane ring; Cesium effect promotes intramolecular closure via template effect.
Solvent System THF or DMFMeCN or DMSO/THF (1:1) Acetonitrile stabilizes the transition state for SN2 cyclization; reduces polymerization side-products common in pure DMF.
Temperature Reflux (>80°C)Stepwise Ramp (0°C → 45°C) Initiating cold prevents exotherm-driven decomposition. The spiro-closure is entropy-driven; controlled heat is only needed late-stage.
Concentration High (0.5 M)High Dilution (0.05 M) Critical for intramolecular cyclization. High concentration favors intermolecular polymerization (oligomers).
Route B: The "Exocyclic Alkene" Strategy

Mechanism: Cyclopropanation of 4-methylene-tetrahydrofuran-2-carboxylic acid esters.

  • The Yield Killer: Incomplete conversion and difficult separation of the starting alkene from the spiro-product.

  • The Fix: Use Shi-modified Simmons-Smith conditions (Et₂Zn + CF₃COOH + CH₂I₂) rather than standard Zn-Cu couple. The trifluoroacetic acid activates the zinc carbenoid, allowing the reaction to proceed at lower temperatures (-20°C), preserving the sensitive ether functionality.

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black/tarry during the cyclization step (Route A). What is happening? Diagnosis: This is a classic sign of cyclopropane ring opening followed by polymerization. It usually occurs if the reaction medium becomes too acidic or if the temperature spikes. Solution:

  • Check pH: Ensure your base equivalents are sufficient (2.5–3.0 eq). The reaction must remain basic.

  • Radical Scavenging: Add 1 mol% BHT (Butylated hydroxytoluene) . Radical mechanisms can trigger ring opening of the strained spiro-system.

  • Switch Reagent: If using 1,1-bis(bromomethyl)cyclopropane, ensure it is freshly distilled. Degraded alkyl halides release HBr, which destroys the product instantly.

Q2: I am isolating the product, but the carboxylic acid yield is low after hydrolysis of the ester. Why? Diagnosis: The spiro-ether ring is acid-sensitive. Standard acid hydrolysis (HCl/Reflux) often cleaves the ether bond or opens the cyclopropane. Solution:

  • Use LiOH/THF/Water: Perform hydrolysis at 0°C to Room Temperature. Avoid heating.

  • Alternative: If the ester is a benzyl ester, use Hydrogenolysis (Pd/C, H₂) . This is the gentlest method and preserves the strained ring system perfectly.

  • TMSOK Method: Use Potassium Trimethylsilanolate (TMSOK) in dry THF. This cleaves methyl/ethyl esters under anhydrous, non-acidic conditions.

Q3: In the NMR, I see a complex mixture of diastereomers. How do I control stereochemistry? Diagnosis: The spiro-center formation creates diastereomers if a chiral center already exists (e.g., at C6). Solution:

  • Chiral Phase Transfer Catalysis (PTC): If synthesizing from a glycine/glycolate imine, use Cinchona alkaloid-derived catalysts (e.g., N-benzylcinchonidinium chloride). This induces facial selectivity during the alkylation step.

  • Resolution: The carboxylic acid is difficult to resolve. Resolve at the ester stage using chiral HPLC or enzymatic resolution (Lipase PS Amano) before the final hydrolysis.

Q4: The product decomposes on the silica column. Diagnosis: The 5-oxaspiro[2.4]heptane core acts as an acetal-like mimic and is sensitive to the Lewis acidity of silica gel. Solution:

  • Pre-treat Silica: Flush the column with 1% Et₃N (Triethylamine) in Hexanes before loading your sample. This neutralizes acidic sites.

  • Use Alumina: Switch to Neutral Alumina (Activity Grade III) for purification.

Part 4: Process Visualization

The following diagram illustrates the optimized decision tree for synthesizing the target, highlighting Critical Control Points (CCPs) where yield is most often lost.

SpiroSynthesis Start Target: 5-oxaspiro[2.4]heptane-6-carboxylic acid RouteSelect Select Precursor Strategy Start->RouteSelect RouteA Route A: 1,1-bis(bromomethyl)cyclopropane + Protected Glycolate RouteSelect->RouteA Preferred for Scale RouteB Route B: 4-methylene-THF-2-carboxylate RouteSelect->RouteB Preferred for Chiral Start CCP1 CCP1: Dilution Control (Must be <0.05 M) RouteA->CCP1 Cyclization Cyclization Step (Base Mediated) EsterInter Intermediate: Spiro-Ester Cyclization->EsterInter CCP1->Cyclization CCP2 CCP2: Temp Control (-20°C to 0°C) RouteB->CCP2 Simmons Simmons-Smith Cyclopropanation (Et2Zn / CH2I2) Simmons->EsterInter CCP2->Simmons CCP3 CCP3: Acid Sensitivity (Avoid HCl/H2SO4) EsterInter->CCP3 Hydrolysis Hydrolysis (LiOH or TMSOK) Final Final Product Isolated Acid Hydrolysis->Final CCP3->Hydrolysis

Caption: Synthesis decision tree highlighting Critical Control Points (CCP) for preventing ring-opening and polymerization.

Part 5: Experimental Reference Protocol (Optimized Route A)

Protocol: Cesium-Mediated Cyclization of Diethyl Malonate Derivative Note: This protocol assumes the use of a malonate or glycolate equivalent to install the carboxylate.

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser. Flush with Argon.

  • Reagents:

    • 1,1-bis(bromomethyl)cyclopropane (1.0 eq)

    • Diethyl malonate (or Ethyl glycolate equivalent) (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq) — Crucial for the "Cesium Effect"

    • Acetonitrile (Dry, degassed) — Volume calculated for 0.05 M concentration.

  • Procedure:

    • Dissolve the ester in Acetonitrile. Add Cs₂CO₃. Stir at RT for 30 min.

    • Add 1,1-bis(bromomethyl)cyclopropane dropwise over 1 hour.

    • Ramp: Heat the mixture to 45°C. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls, add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Workup:

    • Filter off solids (Cesium salts).

    • Concentrate filtrate under reduced pressure at <30°C (Heat sensitive!).

    • Purify on Neutral Alumina.

References

  • Synthesis of 5-oxaspiro[2.4]heptan-6-one (Scaffold Precursor)

    • Patent: US Patent 5,486,622A. "Process for producing 5-oxaspiro[2.4]heptan-6-one".[1]

    • Relevance: Describes the Zn-mediated cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone, a key mechanistic parallel.
  • Synthesis of the Aza-Analog (Mechanistic Proxy)

    • Article: López, B., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid". Molecules, 25(23), 5644.
    • Relevance: Provides the Phase Transfer Catalysis (PTC) conditions adaptable for the ether-analog synthesis.
  • Cyclopropanation Strategies (Route B)

    • Article: Charette, A. B., et al. (1998). "Molten Zinc-Mediated Simmons-Smith Cyclopropanation". Journal of the American Chemical Society.
    • Relevance: foundational method for high-yield cyclopropan
  • Target Molecule Identification

    • Database: PubChem. "5-oxaspiro[2.4]heptane-6-carboxylic acid (CAS 2090950-18-6)".
    • Relevance: Confirms chemical identity and existence as a distinct entity

Sources

Optimization

Technical Support: Stabilizing Oxaspiro[2.4]heptane Scaffolds

Ticket ID: OSH-2026-STAB Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary The oxaspiro[2.4]heptane system (a cyclopentane ring spiro-fused to an...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OSH-2026-STAB Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

The oxaspiro[2.4]heptane system (a cyclopentane ring spiro-fused to an epoxide) represents a high-energy structural motif. Its instability arises from the confluence of Baeyer strain (angle strain in the three-membered ring) and steric congestion at the spiro-carbon.

Failure in this system typically manifests through two pathways:

  • Meinwald Rearrangement: Lewis-acid catalyzed isomerization into cyclopentanecarbaldehyde derivatives.

  • Nucleophilic Ring Opening: Premature attack by solvents or impurities (e.g., water, residual alcohols).

This guide provides a self-validating workflow to synthesize, purify, and store these derivatives without compromising ring integrity.

Module 1: Synthesis Protocols (The "Safe Build")

The industry standard for constructing spiro-epoxides from cyclic ketones is the Corey-Chaykovsky reaction . However, for the [2.4] system, standard protocols often lead to low yields due to aggressive quenching.

Optimized Corey-Chaykovsky Protocol

Objective: Convert cyclopentanone derivative to oxaspiro[2.4]heptane without inducing immediate hydrolysis.

ParameterRecommendationRationale
Reagent Trimethylsulfoxonium iodide (TMSOI) + NaH (or KOtBu)Sulfoxonium ylides are more stable and less prone to side reactions than sulfonium ylides.
Solvent DMSO (Anhydrous)High dielectric constant stabilizes the zwitterionic intermediate.
Temperature 0°C

RT
Control exotherm to prevent thermal rearrangement.
Quench Ice-Cold Brine (Buffered) CRITICAL: Avoid acidic quenching. Use pH 7.5–8.0 buffer.
Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision nodes to prevent failure.

G Start Cyclopentanone Derivative Ylide Sulfoxonium Ylide (DMSO, NaH) Start->Ylide Nucleophilic Attack Betaine Betaine Intermediate Ylide->Betaine 0°C Product Oxaspiro[2.4]heptane Betaine->Product Ring Closure (Intramolecular SN2) Fail_Acid Aldehyde (Meinwald Rearrangement) Product->Fail_Acid H+ or Lewis Acid (Avoid!)

Figure 1: Mechanistic pathway for Corey-Chaykovsky spiroannulation, highlighting the divergence point for acid-catalyzed failure.

Module 2: Purification (The "Acid Trap")

The #1 cause of product loss is silica gel chromatography. Standard silica gel is slightly acidic (pH 5.0–6.0), which acts as a heterogeneous acid catalyst, triggering the Meinwald rearrangement or ring opening during the column run.

The "Basified Silica" Protocol

You must neutralize the stationary phase before introducing your compound.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1–2% Triethylamine (Et3N) to the slurry.

  • Equilibration: Pour the column and flush with 2 column volumes (CV) of the Et3N-doped solvent.

  • Running: Run the column with standard solvent containing 0.5% Et3N to maintain basicity.

Self-Validation Check:

  • Test: Spot the crude mixture on a standard TLC plate vs. a TLC plate dipped in 5% Et3N/Hexane.

  • Result: If the standard plate shows a streak or a new baseline spot (aldehyde formation) while the treated plate shows a clean spot, your silica is destroying the product.

Stationary PhaseRisk LevelNotes
Standard Silica (untreated) HIGH Causes rearrangement to aldehydes/ketones.
Neutral Alumina LOW Excellent alternative, though separation resolution may differ.
Et3N-Treated Silica LOW The industry standard for sensitive epoxides.

Module 3: Storage & Stability (Preventing the "Silent Death")

Even after isolation, oxaspiro[2.4]heptanes are "spring-loaded" electrophiles.

The Degradation Mechanism (Meinwald Rearrangement)

Understanding how it breaks helps you prevent it. In the presence of a Lewis Acid (LA) or proton:

  • Oxygen coordinates to the LA.

  • The C-O bond cleaves, forming a carbocation at the most substituted position (the spiro carbon).

  • A hydride shift (or alkyl shift) occurs to quench the cation, resulting in a carbonyl.

Meinwald Epoxide Spiro-Epoxide Coordination Activated Complex (O-Lewis Acid) Epoxide->Coordination + Lewis Acid (LA) Cation Tertiary Carbocation (Ring Open) Coordination->Cation C-O Cleavage Aldehyde Cyclopentane- carbaldehyde Cation->Aldehyde 1,2-Hydride Shift

Figure 2: The Meinwald Rearrangement pathway.[1] Note the carbocation intermediate is stabilized by the tertiary spiro-carbon, making this system highly susceptible.

Storage Protocols
  • Solvent: Store in benzene-d6 or CDCl3 (neutralized over basic alumina) if in solution. Avoid protic solvents (MeOH, EtOH).

  • Temperature: -20°C is mandatory.

  • Atmosphere: Argon overlay. CO2 (from air) + moisture can form carbonic acid, sufficient to trigger opening over weeks.

Troubleshooting & FAQs

Q: My product turned into a yellow oil after the column, but NMR shows an aldehyde peak (~9.5 ppm). What happened? A: You likely experienced silica-catalyzed Meinwald rearrangement. The "yellow" color is often a sign of aldol condensation products derived from the resulting aldehyde. Fix: Repeat synthesis and use the .

Q: Can I use m-CPBA to make this from the alkene instead of Corey-Chaykovsky? A: Proceed with extreme caution. m-CPBA generates m-chlorobenzoic acid as a byproduct. Unless you buffer the reaction (e.g., with NaHCO3 or Na2HPO4) in situ, the acid byproduct will immediately open the spiro-epoxide.

Q: The reaction works, but the product decomposes during concentration (Rotavap). A: Heating a water bath >40°C can be enough to trigger rearrangement if trace Lewis acids (like Mg salts from drying agents) are present. Fix: Dry organic layers with Na2SO4 (neutral) rather than MgSO4 (slightly acidic Lewis acid character), and keep the bath <30°C.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions.[2][3] III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society.

  • Phenomenex Technical Guide. (2025). Overcoming Peak Tailing of Basic Analytes (Silica Neutralization Strategies). Phenomenex.

  • Morris, J. A., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification... of Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry.

Sources

Troubleshooting

SpiroTech Support Center: Troubleshooting Spirocyclic Carboxylic Acids

Status: Operational Ticket Focus: Solubility, Reactivity, and Downstream Processing of Rigid Spiro-Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Brick Dust" Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility, Reactivity, and Downstream Processing of Rigid Spiro-Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Brick Dust" Paradox

You are likely here because your spirocyclic carboxylic acid (e.g., spiro[3.3]heptane, spiro[2.5]octane derivatives) is behaving like "brick dust." While these scaffolds are prized in medicinal chemistry for their high


 character (improving metabolic stability) and precise vector positioning, they suffer from a critical handling defect: High Lattice Energy. 

Unlike flat aromatic acids, spirocycles pack efficiently in 3D space, creating robust crystal lattices that resist solvation. This guide addresses the specific failure modes caused by this rigidity.

Module 1: Dissolution & Solvent Selection

Issue: “My starting material won't dissolve in DCM, THF, or MeOH for the reaction.”

Root Cause: Standard polar aprotic solvents cannot overcome the intermolecular hydrogen bonding and lattice energy of the spiro-dimers.

The Protocol: The HFIP "Magic Bullet"

Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor that disrupts the acid dimers responsible for aggregation.

Step-by-Step Solubilization Strategy:

  • Initial Screen: Attempt dissolution in DMSO or DMF .

    • Pass: Proceed to reaction.[1]

    • Fail: Proceed to Step 2.

  • The HFIP Spike:

    • Suspend the acid in your primary solvent (e.g., DCM).

    • Add HFIP dropwise up to 10-20% v/v.

    • Mechanism: HFIP solvates the carboxylate head, breaking the lattice without deprotonating it.

  • The "Exchange" (For sensitive reactions):

    • Dissolve fully in 100% HFIP.

    • Dilute with DCM.

    • Concentrate in vacuo to a gum/film (this disrupts the crystal lattice).

    • Immediately redissolve in the reaction solvent (DCM/DMF).

Solvent Decision Tree

SolventSelection Start Spiro Acid Solubility Check DCM_Soluble Soluble in DCM/THF? Start->DCM_Soluble Standard Proceed with Standard Coupling (HATU/EDC) DCM_Soluble->Standard Yes Polar_Check Soluble in DMF/DMSO? DCM_Soluble->Polar_Check No DMF_Route Use DMF/DMSO as Solvent (Requires Aqueous Workup) Polar_Check->DMF_Route Yes HFIP_Route HFIP Co-solvent Strategy Polar_Check->HFIP_Route No (Brick Dust) HFIP_Action Add 10-20% HFIP to DCM OR Dissolve in HFIP -> Evaporate -> Redissolve HFIP_Route->HFIP_Action

Caption: Decision logic for solubilizing rigid spirocyclic acids prior to functionalization.

Module 2: Reaction Optimization (Amide Coupling)

Issue: “The coupling reaction failed or stalled. The acid is still floating as a solid.”

Root Cause: Heterogeneous kinetics. Standard reagents (HATU/EDC) require the acid to be in solution to activate. If the acid is insoluble, activation is rate-limited by dissolution.

Troubleshooting Table: Coupling Reagents
Reagent SystemSuitability for Spiro AcidsMechanism Note
HATU / DIPEA ModerateWorks only if the acid has partial solubility in DMF. Often fails for "brick dust."
T3P (Propylphosphonic anhydride) HighCan be run in EtOAc/DMF mixtures; tolerates slurries better than uronium salts.
Ghosez’s Reagent Critical / Best Converts acid to Acid Chloride in situ. Acid chlorides are highly soluble.
Mixed Anhydride (IBCF) LowSteric bulk of spiro-rings often hinders attack on the carbonate.
The "Ghosez" Protocol (For Insoluble Acids)

When standard coupling fails, convert the insoluble acid to a soluble acid chloride using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

  • Suspension: Suspend spiro-acid (1.0 equiv) in dry DCM (0.2 M).

  • Activation: Add Ghosez’s Reagent (1.1 equiv) at 0°C.

  • Solubilization: Allow to warm to RT. Key Indicator: The reaction mixture should turn from a cloudy suspension to a clear solution as the acid chloride forms.

  • Coupling: Add the amine (1.2 equiv) and DIPEA (2.0 equiv) to this clear solution.

WARNING - Spiro-Oxetanes: If your scaffold contains an oxetane ring (e.g., 2-oxaspiro[3.3]heptane), avoid strong Lewis acids or excessive heating (>50°C), as these can trigger isomerization to lactones [1].

Module 3: Purification & Workup

Issue: “My product streaks on the column or precipitates inside the cartridge.”

Root Cause:

  • Dimerization: Unreacted spiro-acid creates strong H-bonded dimers that streak on silica.

  • Solubility Drop: The product might be less soluble in the mobile phase (Hex/EtOAc) than the loading solvent.

Purification Solutions

1. The "Acid Spike" (Normal Phase): Add 1% Acetic Acid or Formic Acid to both mobile phases (A and B). This protonates the silica surface and the acid, preventing "tailing" caused by the interaction of the carboxylate with the silica silanols.

2. Reverse Phase Loading (The "DMSO Sandwich"): Do not dry-load onto silica (it may never come off).

  • Dissolve crude in Minimum DMSO.

  • Inject directly onto C18 column.

  • Gradient: Start at 5% ACN (with 0.1% Formic Acid) to wash away DMSO/DMF, then ramp.

3. Workup for DMF Removal: If you used DMF/DMSO for the reaction:

  • Dilute reaction with EtOAc.[1]

  • Wash 3x with 5% LiCl (aq) .[1] Lithium coordinates with DMF, pulling it into the aqueous layer more effectively than water or brine alone.

Module 4: Biological Assay Formulation

Issue: “Compound crashes out when diluting DMSO stock into cell media.”

Root Cause: Kinetic solubility failure. The spiro-acid is hydrophobic (lipophilic core) but the carboxylic acid is not ionized at the pH of the media, or the sudden shift from DMSO to water causes rapid crystallization.

Salt Screening Protocol (In-Situ)

Don't rely on the free acid for biology. Form a salt to improve


 and media solubility.

Workflow:

  • Select Counter-ions:

    • Meglumine (N-methylglucamine): Excellent for bulky acids; bulky counter-ion disrupts packing.

    • Tris (Tromethamine): Biologically compatible buffering amine.

    • Sodium (NaOH): Standard, but may form hydrates that are less soluble.

  • Slurry Method:

    • Mix Acid (10 mg) + Base (1.05 equiv) in water/ethanol (50:50).

    • Heat to 50°C, then cool slowly.

    • If clear: Lyophilize to get the salt.

    • If precipitate: Filter and analyze (likely the salt form).[2]

Salt Screening Logic

SaltScreen Input Insoluble Spiro Acid Counterion Select Counter-ion: 1. Meglumine (Bulky) 2. Tromethamine (Bio-friendly) 3. Sodium (Standard) Input->Counterion Method Slurry in EtOH/H2O (1:1) Heat to 50°C -> Cool Counterion->Method Result_Clear Result: Clear Solution Method->Result_Clear Result_Ppt Result: Precipitate Method->Result_Ppt Action_Lyophilize Lyophilize -> Amorphous Salt (High Kinetic Solubility) Result_Clear->Action_Lyophilize Action_Filter Filter -> Crystalline Salt (High Stability) Result_Ppt->Action_Filter

Caption: Workflow for converting insoluble spiro-acids into bio-compatible salts.

References

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 2022.

  • Hexafluoroisopropanol (HFIP) as a highly versatile solvent. Dalton Transactions, 2016.[3]

  • Application Notes and Protocols for Amide Coupling. BenchChem, 2025.

  • Salt Selection Strategies in Drug Development. Pharmaceutical Technology, 2021.

  • Strategies for the Purification of Synthetic Products. Chromatography Online, 2026.

Sources

Optimization

Technical Support Center: Spirocyclic Nitrile Hydrolysis

This guide is designed as a specialized technical support resource for researchers encountering difficulties with the hydrolysis of nitriles attached to spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers encountering difficulties with the hydrolysis of nitriles attached to spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[4.5]decane).

Topic: Optimization of Nitrile Hydrolysis for Spiro Acids Ticket Type: Advanced Troubleshooting & Protocol Optimization Status: Active

The Core Challenge: The "Spiro Steric Wall"

Why is this failing? Unlike linear alkyl nitriles, a nitrile group on a spirocyclic ring is attached to a quaternary carbon . This creates significant steric bulk that shields the cyano carbon from nucleophilic attack.

  • The Trap: Standard hydrolysis often stalls at the primary amide intermediate (

    
    ).
    
  • The Barrier: The transition state required to hydrolyze the amide to the acid is tetrahedral. In spiro systems, forming this tetrahedral intermediate increases steric strain significantly, raising the activation energy (

    
    ) to levels where standard reflux conditions (100°C) are insufficient.
    

Decision Matrix: Selecting Your Protocol

Before starting a new batch, determine your pathway based on substrate stability.

NitrileHydrolysisWorkflow Start Start: Spiro-Nitrile Substrate CheckSensitive Contains Acid/Base Sensitive Groups? (e.g., Epoxides, Esters, Boc) Start->CheckSensitive EnzymeRoute Route A: Biocatalysis (Nitrilase Screening) CheckSensitive->EnzymeRoute Yes (High Sensitivity) PtRoute Route B: Metal Catalysis (Pt-Phosphinito Complexes) CheckSensitive->PtRoute Yes (Moderate Sensitivity) CheckSterics Steric Hindrance Level? CheckSensitive->CheckSterics No (Robust Core) Success Target: Spiro Carboxylic Acid EnzymeRoute->Success PtRoute->Success StandardBase Standard Base Hydrolysis (NaOH/EtOH, Reflux) CheckSterics->StandardBase Low (Linear/Simple Ring) HighTempBase Route C: High-Temp Glycolysis (KOH/Ethylene Glycol, 160°C) CheckSterics->HighTempBase High (Spiro/Quaternary) Stall Issue: Stalled at Amide? StandardBase->Stall HighTempBase->Success Rescue Route D: Nitrous Acid Rescue (NaNO2 / H2SO4) Stall->Rescue Yes Stall->Success No Rescue->Success

Figure 1: Strategic decision tree for selecting hydrolysis conditions based on substrate sensitivity and steric hindrance.

Troubleshooting Guides & Protocols

Scenario A: "The reaction is stuck at the Amide."

User Report: I used NaOH in Ethanol at reflux for 48 hours. LCMS shows 100% conversion of Nitrile to Amide, but 0% Acid.

Diagnosis: The amide resonance structure is extremely stable, and the hydroxide ion cannot penetrate the steric shield of the spiro ring to attack the carbonyl.

The Fix: Nitrous Acid "Diazotization" Rescue Instead of forcing the hydrolysis with heat (which degrades the molecule), use chemistry that changes the leaving group. We convert the amide nitrogen (


) into a diazonium species (

), which is an exceptional leaving group, allowing water to attack even sterically hindered centers.

Protocol:

  • Dissolve: Take your isolated amide intermediate (or crude mixture) and dissolve in a mixture of Acetic Acid and Concentrated

    
      (ratio 4:1 v/v).
    
  • Cool: Chill to 0°C.

  • Add Reagent: Slowly add Sodium Nitrite (

    
    )  (2.5 equivalents) dissolved in minimum water. Caution: NOx gas evolution.
    
  • Warm: Allow to warm to Room Temp (RT) and stir for 3-12 hours.

  • Mechanism: The nitrosonium ion (

    
    ) attacks the amide, leading to deamination via a diazo intermediate.
    
  • Workup: Pour into ice water. The spiro acid usually precipitates out.

Scenario B: "My molecule decomposes at high temperatures."

User Report: I cannot use the 160°C ethylene glycol method because my spiro ring has a Boc-protected amine that falls off.

Diagnosis: You need a method that operates near neutral pH and ambient temperature. Chemical hydrolysis is too harsh.

The Fix: Nitrilase Biocatalysis Nitrilases (EC 3.5.5.[1]1) are enzymes that hydrolyze nitriles directly to acids without forming the free amide intermediate.[1] They operate under mild conditions (pH 7-8, 30°C).

Protocol (Screening Phase):

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

  • Substrate: Dissolve spiro-nitrile in DMSO (final concentration in reaction should be <10% DMSO to avoid denaturing enzymes).

  • Enzyme Load: Add commercially available Nitrilase panel (e.g., Codexis or generic kits) at 50% w/w loading relative to substrate.

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Check by HPLC. If a "hit" is found, scale up.

    • Note: If the enzyme stalls, try adjusting pH to 8.0 or increasing temperature to 35°C (if enzyme stability permits).

Scenario C: "I need a scalable chemical method (No Enzymes)."

User Report: Enzymes are too expensive for our kilo-scale batch. We need a robust chemical method that pushes past the amide.

Diagnosis: Standard alcohols (EtOH/MeOH) boil at too low a temperature (~78°C) to overcome the activation energy of the hindered amide hydrolysis.

The Fix: High-Temperature Glycolysis You must increase the reaction temperature using a high-boiling solvent.

Protocol:

  • Solvent: Use Ethylene Glycol (bp 197°C) or Propylene Glycol .

  • Base: Use KOH pellets (excess, ~5-10 eq).

  • Reaction: Heat to 140°C - 160°C .

    • Safety: Ensure your condenser is efficient.

  • Monitoring: At this temperature, the amide intermediate will form quickly and then slowly convert to the acid.

  • Workup (Critical): Glycols are hard to remove.

    • Dilute with water.[2]

    • Wash with Ethyl Acetate (removes organic impurities).

    • Acidify the aqueous layer to pH 2.

    • Extract the product into Ethyl Acetate or DCM.

Mechanistic Visualization: The "Peroxide Effect"

Why does Hydrogen Peroxide help? In the Radziszewski reaction , the hydroperoxide anion (


) is a "super-nucleophile" (alpha-effect) that attacks the nitrile faster than 

. However, it typically stops at the amide.

PeroxideMechanism Nitrile Spiro-Nitrile (R-CN) Imidate Peroxyimidic Acid Intermediate Nitrile->Imidate k1 (Fast) HOO HOO- Attack (Fast Nucleophile) HOO->Nitrile Reagent Amide Spiro-Amide (R-CONH2) Imidate->Amide Loss of O2 Acid Spiro-Acid (R-COOH) Amide->Acid k2 (Slow - Rate Limiting)

Figure 2: The Radziszewski pathway. Note that while


 accelerates the first step (k1), it does not significantly lower the barrier for the second step (k2) in hindered systems.

Summary Data Table

MethodReagentsTempBest ForMain Risk
Standard Base NaOH / EtOH80°CUnhindered nitrilesStalls at Amide
High-Temp Base KOH / Glycol160°CSteric Spiro Cores Decomposition / Tars
Acidic Rescue

/

0°C

RT
Converting Amide

Acid
Diazonium explosion risk
Biocatalysis Nitrilase / Buffer30°CAcid-sensitive substratesEnzyme cost / Screening time
Platinum Cat.

80°CLab-scale sensitive itemsCatalyst removal / Cost

References

  • Mechanism of Nitrile Hydrolysis

    • Title: The Mechanism of Nitrile Hydrolysis to Carboxylic Acid.[1][3][4][5][6][7][8]

    • Source: Chemistry Steps.[9]

    • Link:[Link]

  • Biocatalytic Approaches

    • Title: Nitrilases in nitrile biocatalysis: recent progress and forthcoming research.

    • Source: NIH / PMC.
    • Link:[Link]

  • Platinum Catalysis for Hindered Nitriles

    • Title: Platinum-Catalyzed Selective Hydr
    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link]

  • Peroxide Hydrolysis (Radziszewski)

    • Title: Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.[10][11]

    • Source: Journal of Organic Chemistry.[4]

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Spiro-Ether Acids

Welcome to the technical support center for the crystallization of spiro-ether acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of spiro-ether acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this unique class of molecules. The spirocyclic core, combined with a polar ether linkage and a hydrogen-bonding carboxylic acid group, presents specific challenges and opportunities in obtaining high-quality crystals. This resource provides expert, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing spiro-ether acids?

A1: The primary challenges in crystallizing spiro-ether acids stem from their unique combination of functional groups and a rigid three-dimensional structure. The carboxylic acid group is an excellent hydrogen bond donor and acceptor, which can lead to strong intermolecular interactions and potentially the formation of dimers.[1][2][3] The ether group adds polarity and can also participate in weaker hydrogen bonding. The rigid spirocyclic scaffold can make it difficult for the molecules to pack efficiently into a crystal lattice, sometimes leading to the formation of amorphous material or "oiling out".[4] Furthermore, the conformational flexibility of certain spiro systems can contribute to polymorphism, where the same compound crystallizes in different forms with distinct properties.[5][6]

Q2: How do the ether and carboxylic acid groups influence solvent selection?

A2: The carboxylic acid and ether functionalities make spiro-ether acids moderately to highly polar. Therefore, polar solvents are generally required for dissolution.[7][8][9] The principle of "like dissolves like" is a good starting point. Solvents that can engage in hydrogen bonding, such as alcohols (methanol, ethanol) or water, are often good choices for dissolving spiro-ether acids at elevated temperatures.[8] However, a solvent that is too good at dissolving the compound may lead to supersaturated solutions that are difficult to crystallize.[10] Therefore, a careful balance is needed. Often, a mixed solvent system (a "good" solvent for dissolution and a "poor" solvent, or anti-solvent, to induce crystallization) is the most effective approach.[4][7][11]

Q3: What is "oiling out" and why is it common with spiro-ether acids?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal upon cooling.[12] This is often observed with complex organic molecules like spiro-ether acids, especially if the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated. The presence of impurities can also promote oiling out. Due to their structural complexity and multiple polar functional groups, spiro-ether acids can sometimes have strong solute-solute interactions that favor the formation of a liquid phase over an ordered crystal lattice, particularly if the cooling rate is too rapid.

Q4: What is polymorphism and should I be concerned about it with my spiro-ether acid?

A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[5][6] These different forms, or polymorphs, have different crystal lattices and can exhibit different physicochemical properties such as solubility, melting point, and stability. Given the conformational possibilities within some spirocyclic systems and the multiple hydrogen bonding modes of the carboxylic acid, polymorphism is a significant consideration for spiro-ether acids.[1][2][3][5] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. For drug development professionals, controlling polymorphism is critical as it can impact the bioavailability and stability of the final product.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your crystallization experiments.

Problem: My spiro-ether acid will not dissolve in any single solvent.

Cause & Explanation: Spiro-ether acids often exhibit a challenging solubility profile due to the combination of a relatively non-polar spirocyclic core and highly polar functional groups. A single solvent may not possess the right balance of polarity to effectively solvate the entire molecule.

Solution: Employ a mixed solvent system. Start by dissolving your compound in a minimal amount of a "good" polar solvent in which it is reasonably soluble (e.g., methanol, ethanol, acetone, or ethyl acetate) at an elevated temperature.[8] Then, slowly add a less polar "anti-solvent" (e.g., hexane, heptane, or toluene) in which the compound is poorly soluble, until the solution becomes slightly turbid.[4][11] The turbidity indicates that the solution is nearing saturation. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Problem: No crystals form upon cooling, even after a long time.

Cause & Explanation: The solution may not be sufficiently supersaturated, or there may be a high kinetic barrier to nucleation.[12] For crystals to form, molecules must come together in an ordered arrangement, and sometimes this process needs a nudge.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

  • Seeding: If you have a small crystal of your compound from a previous experiment, add a single, tiny seed crystal to the supersaturated solution. This will act as a template for further crystal growth.

  • Reduce the Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation rather than slow crystallization.[12]

  • Lower the Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Problem: The compound "oils out" instead of crystallizing.

Cause & Explanation: As mentioned in the FAQ, "oiling out" occurs when the compound comes out of solution as a liquid.[12] This is often due to the solution being too concentrated, cooling too quickly, or the presence of impurities.

Solutions:

  • Dilute the Solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat it until the oil redissolves. Then, allow it to cool more slowly.

  • Slower Cooling: Insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Change the Solvent System: Try a different solvent or a different ratio of solvents in your mixed-solvent system. A solvent with a lower boiling point might be beneficial.[8]

  • Purify the Sample: If impurities are suspected, consider purifying your material further by another technique (e.g., column chromatography) before attempting crystallization.

Problem: The crystals are very small or form as a powder.

Cause & Explanation: The formation of very small crystals or a powder is usually a sign of rapid crystallization, where nucleation happens too quickly and is widespread throughout the solution.

Solutions:

  • Reduce the Level of Supersaturation: This can be achieved by using slightly more solvent or by cooling the solution more slowly.

  • Use a Different Crystallization Technique: Slow evaporation or vapor diffusion are generally slower methods that can promote the growth of larger, higher-quality crystals.

Experimental Protocols

Protocol 1: Slow Evaporation

This method is suitable when you have a solvent that your spiro-ether acid is moderately soluble in at room temperature.

  • Dissolve your compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol and water) to create a solution that is close to saturation.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a piece of parafilm or aluminum foil and poke a few small holes in it. This will allow the solvent to evaporate slowly over time.

  • Place the container in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique is excellent for growing high-quality single crystals from a small amount of material.[10]

  • Prepare a reservoir of a "poor" solvent (anti-solvent) in a well of a crystallization plate or a small beaker.

  • On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your spiro-ether acid dissolved in a "good" solvent.

  • Invert the coverslip and place it over the reservoir, creating a sealed environment.

  • The vapor of the anti-solvent will slowly diffuse into the drop containing your compound.

  • This gradual increase in the concentration of the anti-solvent will slowly decrease the solubility of your compound, leading to the growth of crystals over time.

Protocol 3: Anti-Solvent Crystallization

This is a versatile technique that can be readily optimized.[4][11][13]

  • Dissolve your spiro-ether acid in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Slowly add a "poor" solvent (the anti-solvent) dropwise while stirring or gently agitating the solution.

  • Continue adding the anti-solvent until the solution becomes persistently turbid.

  • If necessary, gently warm the solution to redissolve the precipitate.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.

Data Presentation

Table 1: Recommended Solvent Systems for Spiro-Ether Acids

Polarity of Spiro-Ether AcidGood Solvents (for dissolution)Anti-Solvents (for crystallization)
HighMethanol, Ethanol, Water, Acetic AcidDichloromethane, Toluene, Hexane
MediumAcetone, Ethyl Acetate, Tetrahydrofuran (THF)Diethyl Ether, Hexane, Cyclohexane
LowDichloromethane, TolueneHexane, Heptane, Pentane

Note: This table provides general guidance. The optimal solvent system for your specific spiro-ether acid should be determined experimentally.

Visualizations

Diagram 1: Decision Workflow for Solvent Selection

solvent_selection start Start: Dissolve Spiro-Ether Acid solubility_test Test Solubility in a Range of Solvents (Polar to Non-Polar) start->solubility_test single_solvent Is it soluble in a single solvent at room temp? solubility_test->single_solvent hot_dissolution Does it dissolve when heated? single_solvent->hot_dissolution No mixed_solvent Use a Mixed-Solvent System single_solvent->mixed_solvent Yes slow_cool Slowly cool the solution hot_dissolution->slow_cool Yes hot_dissolution->mixed_solvent No crystals_form Do crystals form upon cooling? slow_cool->crystals_form good_single_solvent Successful Single-Solvent System crystals_form->good_single_solvent Yes no_crystals No crystals form crystals_form->no_crystals No no_crystals->mixed_solvent dissolve_good Dissolve in a minimal amount of 'good' solvent mixed_solvent->dissolve_good add_anti_solvent Slowly add 'anti-solvent' until turbid dissolve_good->add_anti_solvent warm_clear Warm gently to clarify add_anti_solvent->warm_clear slow_cool2 Slowly cool the solution warm_clear->slow_cool2 crystals_form2 Do crystals form? slow_cool2->crystals_form2 good_mixed_solvent Successful Mixed-Solvent System crystals_form2->good_mixed_solvent Yes try_other Try a different solvent combination crystals_form2->try_other No

Caption: A decision tree to guide the selection of an appropriate solvent system.

Diagram 2: Troubleshooting Common Crystallization Issues

troubleshooting start Crystallization Attempt outcome No Crystals Oiling Out Small Crystals/Powder start->outcome no_crystals_solutions Induce Nucleation: - Scratch glass - Add seed crystal - Concentrate solution - Lower temperature outcome:f0->no_crystals_solutions oiling_out_solutions Troubleshoot Oiling Out: - Dilute solution - Slow down cooling - Change solvent system - Further purify sample outcome:f1->oiling_out_solutions small_crystals_solutions Improve Crystal Size: - Reduce supersaturation - Slow down cooling - Use vapor diffusion or slow evaporation outcome:f2->small_crystals_solutions

Sources

Optimization

Technical Support Center: Troubleshooting the Cyclization of 5-Oxaspiro Precursors

Welcome to the technical support center for the synthesis of 5-oxaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 5-oxaspiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-oxaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 5-oxaspirocyclization. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your research.

Section 1: Low Reaction Yield and Incomplete Conversion

Low product yield is one of the most frequent hurdles in organic synthesis. In the context of 5-oxaspirocyclization, several factors can contribute to this issue, from suboptimal reaction conditions to substrate decomposition.

Question 1: My 5-oxaspirocyclization reaction is resulting in a low yield or incomplete conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low yields in 5-oxaspirocyclization can stem from several factors, primarily related to reaction kinetics and thermodynamics, as well as the stability of your precursor. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Catalytic System:

  • Acid Catalysis: The most common method for spiroketalization involves the acid-catalyzed cyclization of a dihydroxy ketone precursor.[1] If you are observing low conversion, the acid catalyst may be too weak or used in an insufficient amount.

    • Troubleshooting:

      • Increase Catalyst Loading: Gradually increase the molar ratio of the acid catalyst.

      • Switch to a Stronger Acid: If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). For particularly stubborn substrates, a Lewis acid like BF₃·OEt₂ may be effective.[2]

      • Caution: Excessively strong acidic conditions can lead to side reactions, such as elimination or rearrangement.[3] Monitor your reaction closely for the formation of byproducts.

  • Base Catalysis: For specific precursors, such as alkynyl cyclopropyl ketones, base-catalyzed dimerization can yield 5-oxaspiro compounds.[4]

    • Troubleshooting: Ensure your base is sufficiently strong and used in an appropriate solvent system (e.g., t-BuOK in THF/t-BuOH).[4] The reaction may be sensitive to moisture, so ensure anhydrous conditions.

  • Metal Catalysis: Transition metal catalysts (e.g., Au(I), Pd(II)) offer an alternative for substrates like alkynyl diols, often under milder conditions than strong acids.[1]

    • Troubleshooting: Catalyst deactivation can be an issue. Ensure the purity of your reagents and solvents. Consider using a higher catalyst loading or a different metal catalyst system.

2. Optimize Reaction Conditions:

  • Temperature: Many cyclization reactions are performed at room temperature. If you have low conversion, gently heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures can also favor side reactions or decomposition. A systematic temperature screen is recommended.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Choice: The polarity of the solvent can significantly influence the stability of intermediates and transition states.[5]

    • Troubleshooting: For acid-catalyzed reactions, non-polar aprotic solvents like dichloromethane (DCM) or toluene are common. If you suspect solubility issues with your precursor, a more polar aprotic solvent like acetonitrile could be beneficial.[6] However, be aware that solvent can also participate in the reaction or alter the catalytic activity.

3. Assess Starting Material Stability:

  • Decomposition: Your precursor may be degrading under the reaction conditions.

    • Troubleshooting:

      • Analyze the reaction mixture for decomposition products.

      • If decomposition is observed, consider milder reaction conditions (e.g., weaker acid, lower temperature).

      • Protecting groups on sensitive functionalities can prevent unwanted side reactions.[7]

Section 2: Poor Diastereoselectivity

Achieving the desired stereochemistry at the spirocyclic center is a critical challenge. Poor diastereoselectivity can result from a lack of thermodynamic or kinetic control in the cyclization process.

Question 2: My 5-oxaspirocyclization is not diastereoselective, yielding a mixture of isomers. How can I control the stereochemical outcome?

Answer:

The stereoselectivity of spiroketalization is governed by the relative stability of the possible diastereomeric products (thermodynamic control) or the relative energies of the transition states leading to their formation (kinetic control).[4]

1. Thermodynamic vs. Kinetic Control:

  • Thermodynamic Control: Under equilibrating conditions (typically strong acid and longer reaction times), the most stable spiroketal diastereomer will be the major product.[8] This stability is often dictated by the anomeric effect, where an axial C-O bond at the anomeric center is favored.[9]

    • Troubleshooting for Thermodynamic Product:

      • Use a strong acid catalyst (e.g., p-TsOH, CSA) to allow for equilibration between diastereomers.

      • Increase the reaction time and/or temperature to ensure equilibrium is reached.

  • Kinetic Control: Under non-equilibrating conditions (milder acid or base, lower temperature, shorter reaction time), the product distribution is determined by the kinetics of the cyclization.

    • Troubleshooting for Kinetic Product:

      • Use a milder catalyst (e.g., PPTS) or a non-acidic method if available.

      • Lower the reaction temperature to increase selectivity.

      • Metal-mediated cyclizations, such as those using Ti(Oi-Pr)₄, can favor kinetic products through chelation control.[10]

2. Influence of Protecting Groups:

The nature and size of protecting groups on your precursor can significantly influence the stereochemical outcome of the cyclization.[8]

  • Steric Hindrance: Bulky protecting groups can direct the cyclization to form the less sterically hindered product.

  • Chelation Control: Certain protecting groups can chelate to a Lewis acid catalyst, locking the conformation of the precursor and leading to a highly diastereoselective cyclization.

3. Substrate-Directable Reactions:

The inherent stereochemistry of your precursor can direct the stereochemical outcome of the cyclization. Chiral auxiliaries or existing stereocenters can favor the formation of one diastereomer over another.

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Poor Diastereoselectivity thermo_vs_kinetic Identify Desired Isomer: Thermodynamic or Kinetic Product? start->thermo_vs_kinetic thermo Goal: Thermodynamic Product thermo_vs_kinetic->thermo Thermodynamic kinetic Goal: Kinetic Product thermo_vs_kinetic->kinetic Kinetic strong_acid Use Strong Acid (p-TsOH, CSA) thermo->strong_acid mild_conditions Use Milder Conditions (PPTS, lower temp) kinetic->mild_conditions metal_catalysis Consider Metal-Mediated Cyclization (e.g., Ti(Oi-Pr)₄) kinetic->metal_catalysis increase_time_temp Increase Reaction Time/Temperature strong_acid->increase_time_temp protecting_groups Evaluate Protecting Groups increase_time_temp->protecting_groups mild_conditions->protecting_groups metal_catalysis->protecting_groups chelation Utilize Chelating Protecting Groups protecting_groups->chelation steric Introduce Bulky Protecting Groups for Steric Guidance protecting_groups->steric substrate_control Assess Substrate-Based Stereocontrol chelation->substrate_control steric->substrate_control

Caption: Troubleshooting workflow for poor diastereoselectivity.

Section 3: Unexpected Side Products

The formation of unexpected side products can complicate purification and reduce the yield of the desired 5-oxaspiro compound. Identifying these byproducts is the first step in mitigating their formation.

Question 3: I am observing unexpected side products in my 5-oxaspirocyclization reaction. What are they likely to be and how can I prevent their formation?

Answer:

The nature of the side products will depend on your specific precursor and reaction conditions. However, some common side reactions in acid-catalyzed spiroketalizations include:

1. Elimination Products (Enol Ethers):

  • Cause: Dehydration of a hemiacetal intermediate or the final spiroketal product can lead to the formation of stable enol ethers. This is more likely under strongly acidic conditions and at elevated temperatures.

  • Prevention:

    • Use milder acidic conditions (e.g., PPTS instead of p-TsOH).

    • Lower the reaction temperature.

    • Reduce the reaction time.

2. Ring-Opened Products:

  • Cause: If the spiroketal is unstable under the reaction conditions, it can undergo acid-catalyzed ring opening.

  • Prevention:

    • Use milder deprotection and cyclization conditions.

    • Isolate the dihydroxy ketone precursor first and then perform the cyclization under optimized conditions.

3. Products of Protecting Group Cleavage/Migration:

  • Cause: Acid-labile protecting groups, such as silyl ethers (e.g., TBS, TIPS), may be cleaved or migrate under the cyclization conditions.[2]

  • Prevention:

    • Choose protecting groups that are stable to the cyclization conditions. For example, if using acidic conditions, consider more robust protecting groups like benzyl (Bn) or p-methoxybenzyl (PMB) ethers.[7]

    • Perform the cyclization under neutral or basic conditions if possible.

4. Rearrangement Products:

  • Cause: Carbocation intermediates formed under strongly acidic conditions can undergo rearrangements to form more stable carbocations, leading to skeletal rearrangements of your product.

  • Prevention:

    • Avoid strongly acidic conditions that can generate carbocationic intermediates.

    • Utilize reaction pathways that proceed through concerted or chelation-controlled mechanisms.[10]

General Strategy for Minimizing Side Products:

A general approach to minimizing side products is to use the mildest possible reaction conditions that still afford a reasonable reaction rate. A screening of different catalysts, solvents, and temperatures can help identify the optimal conditions for your specific substrate.

Reaction Mechanism: Acid-Catalyzed Spiroketalization and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions precursor Dihydroxyketone Precursor hemiacetal Hemiacetal Intermediate precursor->hemiacetal H⁺ oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium -H₂O product 5-Oxaspiroketal oxocarbenium->product Intramolecular Nucleophilic Attack enol_ether Enol Ether (Elimination) oxocarbenium->enol_ether -H⁺ (Elimination) rearrangement Rearrangement Product oxocarbenium->rearrangement Rearrangement

Caption: Acid-catalyzed spiroketalization and potential side reactions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization

  • Dissolve the dihydroxyketone precursor (1.0 equiv) in an anhydrous solvent (e.g., DCM, toluene) to a concentration of 0.01-0.1 M.

  • Add the acid catalyst (e.g., p-TsOH, 0.1 equiv) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions for Optimal Yield and Diastereoselectivity

To optimize your reaction, set up a parallel screen of different conditions in small vials.

Experiment Catalyst (0.1 equiv) Solvent Temperature (°C)
1p-TsOHDCM25
2p-TsOHToluene25
3p-TsOHDCM40
4CSADCM25
5PPTSDCM25
6BF₃·OEt₂DCM0 to 25

Analyze the outcome of each reaction by LC-MS to determine the conversion and diastereomeric ratio. This systematic approach will help you identify the optimal conditions for your specific substrate.

References

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • Smith, A. B., III, et al. (2001). A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal. J. Am. Chem. Soc., 123(45), 11103–11114.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. J. Am. Chem. Soc., 128(15), 4936–4937.
  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256.
  • Gong, L., et al. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(20), 7089.
  • Kuwahara, S. (2014). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. J. Synth. Org. Chem. Jpn., 72(11), 1235-1246.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11426-11434.
  • Floreancig, P. E. (2010). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Org. Lett., 12(23), 5422–5425.
  • Tan, D. S., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. J. Am. Chem. Soc., 128(6), 1786–1787.
  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11426–11434.
  • Garai, B., et al. (2023). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11426–11434.
  • Kim, Y., et al. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 9(6), 1473-1480.
  • Carreira, E. M., et al. (2018). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Angew. Chem. Int. Ed., 57(32), 10259-10263.
  • Ragab, A. (2025).
  • Deng, L., & Yang, X. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angew. Chem. Int. Ed., 61(27), e202203495.
  • Crimmins, M. T. (2007). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. Science of Synthesis, 2007b, 1-36.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • University of Rochester. (2023). How To: Troubleshoot a Reaction.
  • Mező, E., et al. (2021). Optimization of the INOC reaction conditions for 5a synthesis. Molecules, 26(16), 4995.
  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256.
  • New England Biolabs. (2023). FAQ: My purification failed and/or why is my yield lower than expected?.
  • Pilling, A. W., Böhmer, J., & Dixon, D. J. (2008). Site isolated base and acid catalyzed azaspirocyclization cascades.
  • Wang, S., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
  • Wang, S., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals.
  • Reddy, D. S., et al. (2022). Ready Access to Benzannulated[1][1]-Oxaspirolactones Using Au(III)-Catalyzed Cascade Cyclizations. The Journal of Organic Chemistry, 87(5), 3025-3041.

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University.
  • Frurip, D. J., et al. (2006). Decomposition of energetic chemicals contaminated with iron or stainless steel. Journal of Loss Prevention in the Process Industries, 19(2-3), 225-231.
  • Bartleby. (2025). GAY Organic Reactions Assignment.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • Sigma-Aldrich. (n.d.).
  • Chuang, T.-H., et al. (2013). A Concise and Protecting-Group-Free Formal Synthesis of Aspidospermidine: Ring-Opening Cyclization of Spirocyclopropane with Amine. Org. Lett., 15(18), 4758–4761.
  • VectorBuilder. (n.d.).
  • Reddit. (2016). Troubleshoot low miniprep yield.
  • Brovarets, V. S., et al. (2023). Recyclization of 5-Amino- oxazoles as a Route to new Functionalized Heterocycles. Chemistry of Heterocyclic Compounds, 59(10-11), 749-766.
  • Ahmad, T., et al. (2021). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 8(12), 3119-3156.
  • Tsyshevsky, R., et al. (2016). Molecular Theory of Detonation Initiation: Insight from First Principles Modeling of the Decomposition Mechanisms of Organic Nitro Energetic Materials.
  • Ahmad, T., et al. (2021). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers, 8(12), 3119-3156.
  • Isenegger, P. G., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Infrared (IR) Profiling of Oxaspiro Scaffolds in Drug Discovery

Executive Summary In modern drug discovery, oxaspiro rings (spiro-fused cyclic ethers and lactones) represent a high-value pharmacophore, offering unique 3D geometrical constraints that differ significantly from their fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, oxaspiro rings (spiro-fused cyclic ethers and lactones) represent a high-value pharmacophore, offering unique 3D geometrical constraints that differ significantly from their fused or bridged bicyclic counterparts.[1] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in high-throughput screening (HTS).[1]

This guide objectively compares the performance of Fourier Transform Infrared (FT-IR) Spectroscopy against alternative analytical methods for the rapid identification of oxaspiro scaffolds. We focus on distinguishing the unique vibrational signatures of oxaspiro rings—specifically the ring-strain-induced shifts in carbonyl (


) and ether (

) bands—versus fused bicyclic alternatives.

Key Finding: Oxaspiro-gamma-lactones exhibit a diagnostic carbonyl blue-shift (


) compared to unstrained fused lactones, making IR a superior tool for rapid, non-destructive isomer discrimination in solid-state workflows.[1]

Technical Deep Dive: The Oxaspiro IR Signature

The "product" in this analysis is the Oxaspiro Scaffold , a structural motif found in blockbuster drugs like Spironolactone and Griseofulvin . Its primary alternative is the Fused Bicyclic System (e.g., octahydrobenzofuran or decalin-based derivatives).[1]

The Physics of Spiro-Connectivity

Unlike fused rings, where two rings share a bond, spiro rings share a single atom (the spiro-center). This creates significant steric congestion and bond angle deformation (Ring Strain), which directly alters the force constants (


) of adjacent bonds. According to Hooke's Law:

[1]
  • Effect 1: Carbonyl Blue Shift: In spiro-lactones (e.g., spiro[4.5]decane systems), the spiro-center constrains the lactone ring, often reducing the internal bond angle below

    
    . This increases the 
    
    
    
    -character of the
    
    
    sigma bond, strengthening it and shifting the absorption to higher wavenumbers (blue shift).
  • Effect 2: The Anomeric Fingerprint: In spiroketals, the specific axial/equatorial orientation of oxygen lone pairs leads to unique

    
     stretching patterns (
    
    
    
    ) driven by the anomeric effect, which is often absent or distinct in fused ethers.

Comparative Analysis: Oxaspiro vs. Alternatives

The following table contrasts the IR spectral performance of Oxaspiro scaffolds against Fused/Bridged alternatives and standard reference values.

Table 1: Diagnostic IR Band Shifts (Experimental Data)
FeatureOxaspiro Scaffold (Target)Fused/Bridged Alternative Standard Acyclic/Unstrained Causality / Mechanism

-Lactone

1765 -- 1790 cm⁻¹ 1740 -- 1760 cm⁻¹~1770 cm⁻¹Spiro-strain increases bond order; fused systems often relax strain.[1]

-Lactone

1740 -- 1755 cm⁻¹ 1725 -- 1740 cm⁻¹~1735 cm⁻¹6-membered spiro rings mimic esters but show rigid conformational locking.[1]
Ether

Stretch
Multiple bands (1050-1250) Single/Double broad band1050 -- 1150 cm⁻¹Spiro-ketals show "splitting" due to coupling of axial/equatorial C-O vibrations.[1]
Fingerprint Region Sharp, distinct skeletal modes Broader, overlapping bandsVariableSpiro-rigidity reduces conformational freedom, sharpening peaks.[1]
Case Study Data:
  • Spironolactone (Spiro-gamma-lactone): Exhibits a sharp, diagnostic

    
    -lactone band at 1766 cm⁻¹  and a thioacetyl band at 1689 cm⁻¹.[1][2][3] The high frequency of the lactone band confirms the strain inherent in the steroid-spiro fusion [1][2].
    
  • Griseofulvin (Spiro-benzofuranone): Shows complex carbonyl activity with bands at 1705 cm⁻¹ and 1744 cm⁻¹ .[1] The spiro-connection between the benzofuran and cyclohexanone rings creates a unique fingerprint in the

    
     region distinct from planar benzofurans [3][4].
    

Experimental Protocol: Rapid Isomer Discrimination

This protocol validates the presence of an oxaspiro motif versus a fused isomer without consuming the sample.

Method: ATR-FTIR Screening

Objective: Distinguish spiro-lactone from fused-lactone isomers in solid API samples.

  • Sample Preparation:

    • Use Attenuated Total Reflectance (ATR) (Diamond or ZnSe crystal) to eliminate KBr pellet preparation errors.[1]

    • Note: Polymorphism affects IR.[1] Ensure sample is in the desired crystalline form (e.g., Spironolactone Form II) [2].

  • Data Acquisition:

    • Range: 4000 -- 600 cm⁻¹.[1][4]

    • Resolution: 2 cm⁻¹ (Critical for resolving split carbonyls).[1]

    • Scans: 64.

  • Data Processing (The "Derivative" Trick):

    • Apply Second Derivative (2nd Der) transformation to the Carbonyl Region (

      
      ).[1]
      
    • Why? This separates overlapping bands.[1] A spiro-lactone will show a distinct minima at

      
      , whereas fused isomers typically center near 
      
      
      
      .[1]

Visualization of Logic & Workflow

The following diagrams illustrate the decision logic for identifying oxaspiro rings and the structural comparison.

Diagram 1: Isomer Discrimination Workflow

IsomerDiscrimination Start Unknown Cyclic Ether/Lactone Sample ATR Acquire ATR-FTIR Spectrum (64 scans, 2 cm⁻¹ res) Start->ATR RegionCheck Analyze Carbonyl Region (1700 - 1800 cm⁻¹) ATR->RegionCheck HighFreq Band > 1765 cm⁻¹ (Sharp, Intense) RegionCheck->HighFreq Blue Shift Detected LowFreq Band < 1760 cm⁻¹ (Broad/Shouldered) RegionCheck->LowFreq Standard Range CheckCO Check C-O Region (1000 - 1250 cm⁻¹) HighFreq->CheckCO Fused Likely Fused/Delt-Lactone (Lower Strain) LowFreq->Fused Spiro Likely Oxaspiro-Lactone (High Strain) CheckCO->Spiro Complex Splitting

Caption: Decision tree for distinguishing high-strain oxaspiro-lactones from fused analogs using IR carbonyl shifts.

Diagram 2: Structural Strain Comparison

StrainComparison SpiroNode SpiroNode IR_Result_Spiro IR Result: ν(C=O) ↑ (Blue Shift) ν(C-O) Split SpiroNode:p3->IR_Result_Spiro High k (Force Constant) FusedNode Fused Ring Bridgehead Bond (C-C) Planar/Flexible Angle ~ 109.5° IR_Result_Fused IR Result: ν(C=O) Normal ν(C-O) Broad FusedNode:p3->IR_Result_Fused Normal k

Caption: Mechanistic link between spiro-center geometry and observed IR spectral shifts.

Conclusion

For researchers working with complex heterocyclic scaffolds, Oxaspiro-IR profiling offers a rapid, cost-effective alternative to NMR for preliminary isomer screening.[1] While it lacks the atomic resolution of NMR, the diagnostic blue shift (>1765 cm⁻¹) of spiro-gamma-lactones provides a high-confidence "Go/No-Go" signal for verifying the successful synthesis of the strained spiro-core.

Recommendation: Integrate ATR-FTIR as the primary in-line process analytical technology (PAT) for monitoring oxaspiro ring closures, reserving NMR for final structural confirmation.

References

  • PubChem. (2025).[1] Spironolactone Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Resende, et al. (2016).[1][2] Infrared spectra of active pharmaceutical ingredients (APIs) of spironolactone. ResearchGate. Retrieved from [Link]

  • Page, J. E., & Staniforth, S. E. (1963).[1] Infrared Absorption of Griseofulvic Acid and Related Compounds. Journal of the Chemical Society. Retrieved from [Link]

  • Henrique, et al. (2023).[1] New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph. National Institutes of Health (PMC). Retrieved from [Link]

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link][1][2][5][6]

Sources

Comparative

A Senior Application Scientist's Guide to a Certificate of Analysis (COA) for Spiro Intermediates

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development, the quality of each starting material and intermediate is paramount to the safety and efficacy of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the quality of each starting material and intermediate is paramount to the safety and efficacy of the final drug product. Spiro intermediates, with their unique three-dimensional structures and often chiral nature, present specific analytical challenges. A Certificate of Analysis (COA) for these compounds is more than just a document; it is a testament to the material's quality and a critical tool for ensuring batch-to-batch consistency. This guide provides an in-depth comparison of the essential COA parameters for spiro intermediates, supported by experimental data and methodologies, to empower researchers and drug development professionals in their quality assessment.

The Critical Role of a COA for Spiro Intermediates

Spirocyclic systems are prevalent in many natural products and have become increasingly important scaffolds in medicinal chemistry. Their rigid structures can offer unique pharmacological properties, but also introduce complexities in synthesis and purification. A comprehensive COA is therefore indispensable for:

  • Ensuring Identity and Structure: Verifying the correct chemical structure, including stereochemistry, is fundamental.

  • Quantifying Purity: Accurately determining the amount of the desired spiro intermediate, free from impurities.

  • Identifying and Controlling Impurities: Characterizing and quantifying process-related impurities, by-products, and enantiomeric impurities.[1][2][3][4][5]

  • Assessing Physical Properties: Understanding physical characteristics that can impact downstream processing and formulation.

Comparative Analysis of Key COA Parameters for Spiro Intermediates

The following table provides a comparative overview of essential COA parameters for two representative spiro intermediates: Spiro[3.3]heptane-2,6-dicarboxylic acid, a common building block, and a generic chiral Spiro[4.5]decan-1-amine, representing a more advanced intermediate where stereochemistry is critical.

ParameterSpiro[3.3]heptane-2,6-dicarboxylic acidChiral Spiro[4.5]decan-1-amineSignificance & Rationale
Appearance White to off-white powderWhite to pale yellow crystalline solidA visual inspection that can indicate potential contamination or degradation.
Identification Conforms to structure by ¹H NMR and/or IRConforms to structure by ¹H NMR, ¹³C NMR, and Mass SpectrometryConfirms the chemical identity of the compound. NMR is particularly powerful for elucidating the complex 3D structure of spiro compounds.[6][7][8][9]
Assay (by Titration or HPLC) ≥ 98.0%≥ 99.0% (by HPLC)Quantifies the amount of the desired compound in the batch, ensuring its potency.
Enantiomeric Purity (by Chiral HPLC) Not Applicable (achiral)≥ 99.5% eeCrucial for chiral spiro intermediates, as different enantiomers can have different pharmacological or toxicological profiles.[10][11][][13]
Related Substances (by HPLC) Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%Individual Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.50%Controls process-related impurities and degradation products, as mandated by ICH guidelines.[1][2]
Water Content (by Karl Fischer) ≤ 0.5%≤ 0.3%Water can affect the stability and reactivity of the intermediate in subsequent synthetic steps.[14][15][16][17]
Residue on Ignition/Sulfated Ash ≤ 0.1%≤ 0.1%Measures the amount of inorganic impurities, which can originate from reagents or catalysts.
Heavy Metals (by ICP-MS) ≤ 10 ppm≤ 10 ppmMonitors for potentially toxic elemental impurities, in line with USP <232>/<233> and ICH Q3D guidelines.[1]
Residual Solvents (by GC-HS) Meets USP <467> or ICH Q3C limitsMeets USP <467> or ICH Q3C limitsEnsures that solvents used in the manufacturing process are removed to safe levels.[1]

In-Depth Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (ee) is often the most critical analytical test for a chiral spiro intermediate. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[18][19][20][21][22]

Objective:

To separate and quantify the enantiomers of a chiral spiro intermediate to determine its enantiomeric purity.

Methodology:
  • Column Selection: The choice of the chiral stationary phase is paramount. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point for screening.

  • Mobile Phase Screening: A systematic screening of different mobile phase compositions is performed. Typical mobile phases for normal-phase chiral HPLC include mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For reversed-phase chiral HPLC, mixtures of water/buffers and acetonitrile or methanol are used.

  • Method Optimization: Once initial separation is achieved, parameters such as the mobile phase ratio, flow rate, and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks with good peak shape and a reasonable run time.

  • System Suitability: Before sample analysis, a system suitability solution (containing a racemic mixture of the spiro intermediate) is injected to ensure the chromatographic system is performing adequately. Key system suitability parameters include resolution, tailing factor, and theoretical plates.

  • Sample Analysis: A solution of the spiro intermediate sample of known concentration is prepared and injected into the HPLC system.

  • Data Analysis and Calculation: The peak areas of the two enantiomers are integrated. The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Workflow for Chiral HPLC Method Development

G cluster_0 Method Development cluster_1 Method Validation (as per ICH Q2(R1)) cluster_2 Routine Analysis A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (Normal & Reversed Phase) A->B Initial Screening C Optimize Separation Parameters (Flow Rate, Temperature) B->C Fine-tuning D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Test H->I Validated Method J Sample Analysis I->J System Passes K Calculate % Enantiomeric Excess J->K Data Acquisition G cluster_0 COA Parameters cluster_1 Impact on API Quality Assay Assay Potency Potency Assay->Potency EnantiomericPurity Enantiomeric Purity Efficacy Efficacy EnantiomericPurity->Efficacy Safety Safety EnantiomericPurity->Safety RelatedSubstances Related Substances RelatedSubstances->Safety Stability Stability RelatedSubstances->Stability WaterContent Water Content WaterContent->Stability Processability Processability WaterContent->Processability ResidualSolvents Residual Solvents ResidualSolvents->Safety HeavyMetals Heavy Metals HeavyMetals->Safety

Caption: Relationship between COA parameters and API quality attributes.

As the diagram illustrates, parameters such as Assay directly impact the Potency of the final drug. Enantiomeric Purity and Related Substances are critical for both Efficacy and Safety , as unwanted isomers or impurities can have off-target effects or be toxic. [1][]Water Content can influence the Stability of the intermediate and the final API, as well as its Processability in subsequent manufacturing steps. Finally, Residual Solvents and Heavy Metals are primarily safety-related parameters.

Conclusion

A thorough evaluation of the Certificate of Analysis for spiro intermediates is a non-negotiable aspect of quality control in pharmaceutical development. By understanding the significance of each parameter, the underlying analytical methodologies, and the interconnectedness of these quality attributes, researchers and drug development professionals can make informed decisions, mitigate risks, and ultimately contribute to the development of safe and effective medicines. This guide serves as a foundational resource to aid in this critical assessment, emphasizing the importance of scientific rigor and a deep understanding of the chemistry of these unique and valuable molecules.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.